Chroman-6-ylmethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6H,1-2,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHMTTRMDOTDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CN)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594452 | |
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55746-21-9 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55746-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dihydro-2H-1-benzopyran-6-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Chroman-6-ylmethylamine: Structure, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold is a privileged heterocyclic structure, forming the core of a diverse range of biologically active compounds, including flavonoids and tocopherols (Vitamin E). Its derivatives have garnered significant attention in medicinal chemistry due to their broad pharmacological activities, which encompass neuroprotective, anticancer, anti-inflammatory, and antioxidant effects.[1] This technical guide provides a comprehensive overview of Chroman-6-ylmethylamine, a specific derivative of the chroman family, detailing its chemical structure, physicochemical properties, synthesis, and potential biological significance. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information on closely related analogues and the broader chroman class to provide a valuable resource for research and drug development.
Chemical Structure and Properties
This compound, also known as (3,4-dihydro-2H-1-benzopyran-6-yl)methanamine, possesses a bicyclic structure consisting of a dihydropyran ring fused to a benzene ring, with an aminomethyl substituent at the 6-position.
Structure:
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [2] |
| Molecular Weight | 163.22 g/mol | [2][3] |
| CAS Number | 55746-21-9 | [2] |
| Synonyms | (3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine, 6-(Aminomethyl)chroman | [2] |
| Purity | ≥96% to ≥97% (Commercially available) | [2][3] |
| Predicted Melting Point | Data not available | |
| Predicted Boiling Point | Data not available | |
| Predicted pKa | Data not available (Expected to be basic due to the primary amine) | |
| Predicted Solubility | Data not available (Expected to have some solubility in organic solvents and acidic aqueous solutions) |
Spectroscopic Data:
Specific experimental spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the aliphatic protons of the dihydropyran ring.
-
¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the chroman core.
-
IR Spectroscopy: Characteristic peaks would be expected for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C-O-C stretching of the ether linkage, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 163.22. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the dihydropyran ring.
Experimental Protocols
Synthesis of this compound
Workflow for a Potential Synthesis of this compound:
Caption: A potential synthetic workflow for this compound.
Detailed Methodologies:
A more specific, multi-step synthesis can be adapted from the preparation of a related compound, (R)-2-(aminomethyl)-6-acetylchroman hydrochloride. This would involve:
-
Preparation of 6-Nitrochroman: Nitration of chroman at the 6-position using a nitrating agent such as nitric acid in sulfuric acid.
-
Reduction of the Nitro Group: The nitro group can be reduced to a primary amine (6-aminochroman) using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).
-
Conversion to 6-Cyanochroman (Sandmeyer Reaction): The 6-aminochroman can be converted to the corresponding diazonium salt, which is then reacted with a cyanide salt (e.g., CuCN) to yield 6-cyranochroman.
-
Reduction of the Nitrile: The nitrile group of 6-cyranochroman can be reduced to the primary amine, this compound, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Purification:
Purification of the final product would typically involve the following steps:
-
Extraction: After the reaction is complete, the product would be extracted from the reaction mixture using an appropriate organic solvent.
-
Washing: The organic layer would be washed with water and brine to remove any impurities.
-
Drying: The organic layer would be dried over an anhydrous salt such as sodium sulfate.
-
Solvent Removal: The solvent would be removed under reduced pressure.
-
Chromatography: The crude product would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and methanol).
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and the specific signaling pathways modulated by this compound is currently lacking in the scientific literature.[1] However, the extensive research on the broader class of chroman derivatives provides a strong foundation for predicting its potential therapeutic applications.
Potential Biological Activities:
-
Neuroprotective Effects: Many chroman derivatives exhibit neuroprotective properties, suggesting that this compound could be a candidate for investigation in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1]
-
Anticancer Activity: The chroman scaffold is present in numerous compounds with demonstrated anticancer activity.[1] Therefore, this compound warrants evaluation for its cytotoxic effects against various cancer cell lines.
-
Antioxidant Properties: The chroman ring system is a key feature of antioxidants like Vitamin E. The presence of the amine group might modulate this antioxidant potential.
Potential Signaling Pathways:
Based on the known mechanisms of other chroman derivatives, this compound could potentially modulate key cellular signaling pathways involved in cell survival, proliferation, and inflammation.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Conclusion
This compound is a structurally interesting derivative of the pharmacologically significant chroman family. While specific experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a comprehensive overview based on its chemical structure and the known characteristics of related compounds. The synthetic protocols and potential biological activities discussed herein offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and other novel chroman derivatives. Further experimental investigation is warranted to fully elucidate the chemical properties and biological functions of this compound.
References
Potential Mechanism of Action of Chroman-6-ylmethylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chroman-6-ylmethylamine serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. While the compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a wide spectrum of biological activities, including neuroprotective, anticancer, and enzyme-inhibitory effects. This technical guide consolidates the current understanding of the potential mechanisms of action of chroman-based compounds, providing a foundation for future drug discovery and development efforts. The guide details potential molecular targets, associated signaling pathways, quantitative biological data, and comprehensive experimental protocols for the assays cited.
Introduction
The chroman nucleus, a core component of vitamin E (α-tocopherol), is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds. Its inherent antioxidant properties and structural rigidity make it an attractive starting point for the design of novel therapeutics. This compound, featuring a reactive amine group, provides a key handle for the synthesis of a diverse library of derivatives with the potential to interact with various biological targets. This guide explores the plausible mechanisms through which these derivatives may exert their pharmacological effects.
Potential Mechanisms of Action
Based on the biological activities of various reported chroman derivatives, several potential mechanisms of action can be postulated for novel compounds synthesized from the this compound scaffold. These mechanisms are primarily centered around neuroprotection and anticancer activity.
Neuroprotective Mechanisms
Chroman derivatives have shown significant promise in the context of neurodegenerative diseases. A key proposed mechanism involves the modulation of critical signaling pathways that govern neuronal survival and plasticity.
2.1.1. Activation of the ERK-CREB Signaling Pathway
One of the primary neuroprotective mechanisms attributed to chroman derivatives is the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling cascade. This pathway is fundamental for neuronal survival, differentiation, and synaptic plasticity.
-
Initiation: Certain chroman derivatives may interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), leading to the activation of upstream kinases.
-
MAPK Cascade: This triggers the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation and activation of ERK (also known as MAPK).
-
CREB Phosphorylation: Activated ERK translocates to the nucleus and phosphorylates CREB at Ser133.
-
Gene Transcription: Phosphorylated CREB acts as a transcription factor, binding to cAMP response elements (CRE) in the promoter regions of target genes. This leads to the increased expression of pro-survival and neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which enhance neuronal resilience against insults like oxidative stress and excitotoxicity.[1][2][3]
Caption: ERK-CREB Signaling Pathway Activation by Chroman Derivatives.
2.1.2. 5-HT1A Receptor Antagonism
Derivatives of chroman have been identified as potent ligands for the serotonin 5-HT1A receptor, often acting as antagonists.[4][5][6][7] The 5-HT1A receptor is a GPCR implicated in mood and anxiety disorders, and its modulation is a key strategy in the treatment of various central nervous system conditions.
-
Receptor Binding: Chroman derivatives can bind to the 5-HT1A receptor with high affinity. Molecular docking studies suggest that the chroman core and its substituents form favorable interactions within the receptor's binding pocket.[7][8]
-
Signal Transduction Blockade: As antagonists, these compounds block the binding of the endogenous ligand, serotonin, thereby preventing the activation of downstream signaling pathways. This includes the inhibition of adenylyl cyclase and the subsequent reduction in cyclic AMP (cAMP) levels.[9] This modulation of serotonergic neurotransmission can have therapeutic effects in neurological and psychiatric disorders.
Anticancer Mechanisms
The chroman scaffold is present in several compounds with demonstrated anticancer activity.[10][11][12][13] The potential mechanisms of action are multifaceted, often involving the induction of apoptosis and inhibition of key enzymes involved in cancer cell survival and proliferation.
2.2.1. Induction of Apoptosis
A primary mechanism by which chroman derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.
-
Modulation of Bcl-2 Family Proteins: Some chroman derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.
-
Caspase Activation: The release of cytochrome c initiates the caspase cascade. This involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which cleave key cellular substrates, ultimately leading to cell death.[10]
-
p53-Dependent and -Independent Pathways: Chromene derivatives have been shown to induce apoptosis through both p53-dependent and p53-independent mechanisms.[11] In p53-competent cells, some derivatives can increase p53 levels, leading to cell cycle arrest and apoptosis.[11] In other cases, apoptosis is induced without the involvement of p53.[11]
Caption: Induction of Apoptosis by Chroman Derivatives.
2.2.2. SIRT2 Inhibition
Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has emerged as a promising target in cancer therapy. Inhibition of SIRT2 can lead to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis. Several chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[14][15][16][17][18][19][20][21][22]
-
Enzyme Binding: These derivatives bind to the active site of SIRT2, preventing the deacetylation of its substrates. Structure-activity relationship (SAR) studies have indicated that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for potent inhibitory activity.[15][16]
-
Cellular Effects: The inhibition of SIRT2 in cancer cells leads to an increase in the acetylation of α-tubulin, which can disrupt microtubule function, leading to cell cycle arrest and ultimately, apoptosis. This mechanism suggests that chroman-based SIRT2 inhibitors could be valuable as anticancer agents.[14]
Quantitative Data
The following tables summarize the quantitative data for the biological activities of representative chroman derivatives from the cited literature.
Table 1: Anticancer Activity of Chroman Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Chromene derivative 2 | HT-29 (Colon) | MTT | > Doxorubicin | [13] |
| Chromene derivative 5 | HepG-2 (Liver) | MTT | > Doxorubicin | [13] |
| 4-Clpgc | K562 (Leukemia) | MTT | 102 ± 1.6 (72h) | [4] |
| Chromene derivative 1a | HCT-116 (Colon) | Not Specified | 0.45 µg/mL | [10] |
| Chromene derivative 2a | HCT116 (Colon) | Not Specified | 15 | [11] |
| Chromene derivative 2c | HCT116 (Colon) | Not Specified | 11 | [11] |
Table 2: Enzyme and Receptor Inhibition by Chroman Derivatives
| Compound Class | Target | Assay Type | IC50 / Ki (µM) | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | Fluorometric | 1.5 | [15][16] |
| 4-oxochroman derivative (31n) | 5-HT1A Receptor | Radioligand Binding | Not specified (antagonist) | [4] |
| 5-hydroxy-4,7-dimethylcoumarin derivatives | 5-HT1A Receptor | Radioligand Binding | 0.3 - 1.0 nM (Ki) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of chroman derivatives on cancer cell lines.[13][23][24][25][26]
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HT-29, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chroman derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: MTT Assay Experimental Workflow.
Radioligand Binding Assay for 5-HT1A Receptor
This protocol is used to determine the binding affinity of chroman derivatives for the 5-HT1A receptor.[9][27][28][29][30][31]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT) and increasing concentrations of the unlabeled chroman derivative.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the chroman derivative that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Western Blot Analysis for ERK and CREB Phosphorylation
This protocol is used to detect the phosphorylation status of ERK and CREB in response to treatment with chroman derivatives.[32][33][34][35][36]
-
Cell Treatment and Lysis: Treat neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) with the chroman derivative for various time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated CREB (p-CREB), and total CREB.
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a valuable starting material for the synthesis of a wide array of biologically active molecules. The derivatives of this scaffold have demonstrated significant potential as neuroprotective and anticancer agents. The proposed mechanisms of action, including the modulation of the ERK-CREB signaling pathway, 5-HT1A receptor antagonism, induction of apoptosis, and SIRT2 inhibition, provide a strong rationale for the continued exploration of this chemical class in drug discovery. The experimental protocols detailed in this guide offer a practical framework for researchers to evaluate the therapeutic potential of novel chroman-based compounds. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to advance them towards clinical development.
References
- 1. Activation of Extracellular Signal-Regulated Kinase 2 and cAMP Response Element-Binding Protein in Cultured Neurons by the Macrocyclic Ellagitannin Oenothein B [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced ERK dependent CREB activation reduces apoptosis in staurosporine-treated human neuroblastoma SK-N-BE(2)C cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | CoLab [colab.ws]
- 15. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 29. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. resources.revvity.com [resources.revvity.com]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
- 33. researchgate.net [researchgate.net]
- 34. bio-protocol.org [bio-protocol.org]
- 35. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of Chroman-6-ylmethylamine and its Analogs
Disclaimer: Direct, in-depth research on the specific biological activity of Chroman-6-ylmethylamine is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the known biological activities of the broader chroman scaffold, which serves as the foundational structure for this compound. This information is intended to provide a predictive framework for its potential pharmacological profile for researchers, scientists, and drug development professionals.
Introduction to the Chroman Scaffold
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic structure found in a variety of natural products and synthetic molecules of significant medicinal interest.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antioxidant effects.[2] The structural rigidity of the chroman ring system, combined with the potential for diverse substitutions, makes it an attractive scaffold for the design of novel therapeutic agents. This guide will focus on the biological activities of chroman derivatives, with a particular emphasis on analogs of 6-aminochroman, to inform on their potential therapeutic applications.[1]
Neuroprotective Activity of Chroman Derivatives
Chroman derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival.[2] A key area of investigation is the inhibition of cholinesterase enzymes and monoamine oxidases (MAOs).[1]
Monoamine oxidase (MAO) is a crucial enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders.[3] Chromone derivatives, which share the core chroman structure, have been identified as potent and reversible inhibitors of human MAO-B.[4]
Quantitative Data on MAO Inhibition by Chroman Analogs
| Compound Class | Specific Compound | Target | IC₅₀/Kᵢ | Reference |
| Chromone 3-phenylcarboxamides | N-(3′,4′-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide | MAO-B | Kᵢ = 55 nM | [4] |
| N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | MAO-B | Kᵢ = 17 nM | [4] | |
| N-(3′-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide | MAO-B | Kᵢ = 31 nM | [4] | |
| C6-benzyloxy substituted chromones | 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | MAO-B | IC₅₀ = 2.8 nM | [3] |
| 6-[(3-bromobenzyl)oxy]chromone-3-carbaldehyde | MAO-B | IC₅₀ = 3.7 nM | [3] | |
| Chroman-4-one | 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-B | IC₅₀ = 3.23 µM | [5] |
| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-A | IC₅₀ = 13.97 µM | [5] |
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for conditions such as Alzheimer's disease.[6]
Quantitative Data on Cholinesterase Inhibition by Chroman Analogs
| Compound Class | Specific Compound | Target | IC₅₀ (µM) | Reference |
| Coumarin-piperazine hybrids | 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one | AChE | 2.42 | [7] |
| Chromone-derived aminophosphonates | Compound 4j | AChE | 0.103 | [8] |
Anticancer Activity of Chroman Derivatives
Several chroman derivatives have demonstrated promising anticancer activity against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways in cancer progression.[2]
Quantitative Data on Anticancer Activity of Chroman Analogs
| Compound Class | Specific Compound | Cell Line | IC₅₀ (µM) | Reference |
| 6-Amino-2-styrylchromones | 3,4,5-tri-OCH₃ substituted | HT-29 (Colon) | 28.9 | [1] |
| 4-NO₂ substituted | HT-29 (Colon) | 45.2 | [1] | |
| 4-Br substituted | HT-29 (Colon) | 69.8 | [1] | |
| 4-Cl substituted | HT-29 (Colon) | 72.4 | [1] | |
| 5-Fluorouracil (control) | HT-29 (Colon) | 35.7 | [1] | |
| Spiro-thiadiazole derivatives | Compound 1 | RXF393 (Renal) | 7.01 | [9] |
| Compound 1 | LOX IMVI (Melanoma) | 9.55 | [9] | |
| Compound 1 | HT29 (Colon) | 24.3 | [9] | |
| Doxorubicin (control) | RXF393 (Renal) | 13.54 | [9] | |
| Doxorubicin (control) | LOX IMVI (Melanoma) | 6.08 | [9] | |
| Doxorubicin (control) | HT29 (Colon) | 13.50 | [9] |
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 μl of culture medium.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.[10]
-
Incubation: Incubate the plate for the desired period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 μl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.
-
Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 μl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm.
Ellman's method is a widely used colorimetric assay for measuring the activity of cholinesterases and for screening potential inhibitors.[6]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (e.g., 0.1 M, pH 8.0), the test compound at different concentrations, and the enzyme solution (AChE or BuChE).[1][6]
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.[1]
-
Initiation of Reaction: Initiate the reaction by adding 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and the substrate (acetylthiocholine or butyrylthiocholine iodide).[1]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm over time using a microplate reader.[6]
-
Calculation: The rate of the reaction is determined by the change in absorbance per unit of time. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.[6]
Signaling Pathways and Visualizations
The biological effects of chroman derivatives are mediated through the modulation of various intracellular signaling pathways.[2] Understanding these pathways is crucial for the rational design of more potent and selective therapeutic agents.
Several signaling pathways have been implicated in the neuroprotective effects of chroman derivatives, including the Nrf2/HO-1 and CREB-BDNF pathways.[[“]][[“]]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of new chromone-derived aminophosphonates as potential acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. consensus.app [consensus.app]
- 12. consensus.app [consensus.app]
Identifying Therapeutic Targets for Chroman-6-ylmethylamine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on Chroman-6-ylmethylamine is limited in publicly available literature. This guide provides a comprehensive overview of the therapeutic targets identified for structurally related chroman derivatives. The presented data and methodologies can serve as a foundational resource for initiating research and development programs for this compound.
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Derivatives of this heterocyclic motif have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. This technical guide consolidates the current understanding of the therapeutic targets of chroman derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to facilitate further drug discovery and development efforts in this area.
Quantitative Data Summary
The biological activity of various chroman derivatives has been quantified against several therapeutic targets. The following tables summarize the inhibitory concentrations (IC₅₀) and other relevant metrics for different classes of chroman compounds.
Table 1: Anticancer Activity of Chroman Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Potential Target(s) | Reference |
| 6-Amino-2-styrylchromones | 3,4,5-tri-OCH₃ substituted | HT-29 (Colon) | 28.9 | Not specified | [1] |
| " | 4-NO₂ substituted | HT-29 (Colon) | 45.2 | Not specified | [1] |
| " | 4-Br substituted | HT-29 (Colon) | 69.8 | Not specified | [1] |
| " | 4-Cl substituted | HT-29 (Colon) | 72.4 | Not specified | [1] |
| " | 4-F substituted | HT-29 (Colon) | 85.3 | Not specified | [1] |
| Spiro-benzo-chromene | Hydrazine derivative (Compound 33) | Not specified | 1.2 | EGFR | [2] |
| " | Compound 33 | Not specified | 2.6 | B-RAF | [2] |
| 4-Aryl-4H-chromenes | 6-methyl-3-nitro-4-(piperidin-1-yl)phenyl derivative (Compound 74) | Hep2 | 0.75 | Not specified | [2] |
| " | " | A549 | 4 | Not specified | [2] |
| " | " | HeLa | 9 | Not specified | [2] |
Table 2: Enzyme Inhibitory Activity of Chroman Derivatives
| Compound Class | Specific Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| Alkoxylated 6H-benzo[c]chromen-6-one | Derivative 1f | Phosphodiesterase II (PDE2) | 3.67 ± 0.47 | [3][4] |
| Chromone-lipoic acid conjugate | Compound 19 | Butyrylcholinesterase (BuChE) | 7.55 | [5] |
| Chromone-2-carboxamido-alkylamines | Compound 37 | Acetylcholinesterase (AChE) | 0.09 | [6] |
| Chroman-4-one derivatives | 2-pentyl, 6-chloro, 8-bromo substituted | Sirtuin 2 (SIRT2) | Low micromolar range | [7][8] |
| Chroman-4-ol | gem-dimethyl substituted | Butyrylcholinesterase (eqBuChE) | 2.9 - 7.3 | [9] |
| Chroman-4-amine | gem-dimethyl substituted | Butyrylcholinesterase (eqBuChE) | 7.6 - 67 | [9] |
Table 3: Neuroprotective Activity of Chroman Derivatives
| Compound Class | Specific Derivative | Assay | IC₅₀ (µM) | Potential Target(s) | Reference |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | BL-M | Glutamate-induced excitotoxicity | 16.95 | NMDA Receptor | [10] |
| " | BL-M | NMDA-induced excitotoxicity | Not specified | NMDA Receptor | [10] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. The following are protocols for key assays used in the evaluation of chroman derivatives.
MTT Assay for Cytotoxicity
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human colon adenocarcinoma cells (HT-29) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test chroman derivatives and control compounds. A vehicle control (e.g., DMSO) should be included.[11]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[1][11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[11]
Butyrylcholinesterase (BuChE) Inhibition Assay
This spectrophotometric method, modified from Ellman's method, is used to measure the inhibitory activity of compounds against BuChE.
-
Reaction Mixture Preparation: The reaction mixture should contain 145 µL of 100 mM potassium phosphate buffer (pH 8.0), 20 µL of the test compound solution at different concentrations, and 20 µL of BuChE enzyme solution.[1]
-
Pre-incubation: The mixture is pre-incubated for 15 minutes at 37°C.[1]
-
Substrate Addition: The reaction is initiated by adding 10 µL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 10 µL of 10 mM butyrylthiocholine iodide (BTCI).[1]
-
Absorbance Measurement: The absorbance is monitored continuously at 412 nm to measure the formation of the yellow 5-thio-2-nitrobenzoate anion. The rate of reaction is calculated, and the IC₅₀ value is determined.
Phosphodiesterase 2 (PDE2) Inhibition Assay
This assay assesses the inhibitory potential of compounds against the PDE2 enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of purified PDE2 enzyme and the substrate (cAMP or cGMP).
-
Reaction Mixture: In a microplate, combine the PDE2 enzyme, the test compound at various concentrations, and a buffer solution.
-
Initiation: Initiate the reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination and Detection: Terminate the reaction and measure the amount of remaining substrate or the product formed (AMP or GMP) using a suitable detection method, such as a commercially available assay kit. The IC₅₀ value is then calculated.[3][12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the therapeutic potential of chroman derivatives.
General workflow for therapeutic target identification.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.uevora.pt [dspace.uevora.pt]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preliminary In Vitro Evaluation of Chroman Derivatives: A Technical Guide
Disclaimer: Publicly available research specifically detailing the in vitro evaluation of Chroman-6-ylmethylamine is limited. This guide, therefore, provides a comprehensive overview based on the evaluation of structurally related chroman derivatives to offer a predictive framework for its potential pharmacological profiling. The methodologies and data presented are synthesized from studies on the broader class of chroman compounds.
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic structure present in numerous biologically active molecules, both natural and synthetic.[1][2][3] Its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antioxidant effects.[1][4] This technical guide outlines common in vitro assays, presents exemplary data from various chroman analogs, and details the experimental protocols relevant to the preliminary evaluation of a novel chroman derivative like this compound.
Data Presentation: Biological Activities of Chroman Derivatives
The following tables summarize quantitative data from in vitro studies on various chroman derivatives, illustrating their potential in different therapeutic areas.
Table 1: Anticancer Activity of Chroman Derivatives
| Compound Class | Specific Derivative | Cell Line | Activity Metric (IC₅₀) | Reference |
| 3-Benzylidenechroman-4-ones | Compound with 7-hydroxy and 3-bromo-4-hydroxy-5-methoxy substitutions | K562 (Erythroleukemia) | ≤ 3.86 µg/mL | [5] |
| 3-Benzylidenechroman-4-ones | Compound with 7-hydroxy and 3-bromo-4-hydroxy-5-methoxy substitutions | MDA-MB-231 (Breast Cancer) | ≤ 3.86 µg/mL | [5] |
| 3-Benzylidenechroman-4-ones | Compound with 7-hydroxy and 3-bromo-4-hydroxy-5-methoxy substitutions | SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/mL | [5] |
| 6-Amino-2-styrylchromones | 4-Nitro substitution on styryl ring | HT-29 (Colon Cancer) | 45.2 µM | [2] |
| 6-Amino-2-styrylchromones | 3,4,5-Trimethoxy substitution on styryl ring | HT-29 (Colon Cancer) | 28.9 µM | [2] |
| Chroman-4-one Derivative | 3-Pyridyl substituted chroman-4-one (6f) | MCF-7 (Breast Cancer) | Significant antiproliferative effect at 10 µM | [6] |
| Chroman-4-one Derivative | 3-Pyridyl substituted chroman-4-one (6f) | A549 (Lung Carcinoma) | Significant antiproliferative effect at 10 µM | [6] |
| Flavanone/Chromanone Derivatives | Three promising derivatives | Colon Cancer Cell Lines | 10 - 30 µM | [7] |
Table 2: Enzyme Inhibitory Activity of Chroman Derivatives
| Compound Class | Target Enzyme | Specific Derivative | Activity Metric (IC₅₀) | Reference |
| Chroman-4-one Derivative | Sirtuin 2 (SIRT2) | 6,8-dibromo-2-pentylchroman-4-one | 1.5 µM | [8] |
| gem-Dimethylchroman-4-ol | Butyrylcholinesterase (BuChE) | Family of derivatives | 2.9 - 7.3 µM | [9] |
| gem-Dimethylchroman-4-amine | Butyrylcholinesterase (BuChE) | Library of derivatives | 7.6 - 67 µM | [9] |
Table 3: Antimicrobial Activity of Chroman-4-one and Homoisoflavonoid Derivatives
| Compound Class | Activity Metric (MIC) Range | Target Organisms | Reference |
| Chroman-4-ones & Homoisoflavonoids | 64 to 1024 µg/mL | Bacteria and Fungi (including Candida species) | [10] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of in vitro findings. Below are protocols for key assays used to evaluate chroman derivatives.
Cytotoxicity Assessment: MTT Assay
This assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.[2]
-
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Culture: Human cancer cells (e.g., HT-29 colon adenocarcinoma) are cultured in an appropriate medium like DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the chroman derivative. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
-
Enzyme Inhibition Assay: Sirtuin 2 (SIRT2)
This protocol is used to identify and characterize inhibitors of the SIRT2 enzyme, which is implicated in neurodegenerative diseases.[8][11]
-
Principle: The assay measures the deacetylation of a fluorescently labeled peptide substrate by the SIRT2 enzyme. Inhibition of the enzyme results in a lower rate of deacetylation and a reduced fluorescent signal.[11]
-
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing SIRT2 enzyme, a fluorescently labeled peptide substrate, and NAD⁺ in an assay buffer.
-
Compound Addition: The test chroman derivatives are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
-
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay evaluates the potential of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.[12][13]
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide. The amount of NO is measured indirectly by quantifying its stable end product, nitrite, in the cell culture supernatant using the Griess reagent.[12][13]
-
Protocol:
-
Cell Culture: RAW 264.7 macrophages are cultured and seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test chroman derivatives for 1-2 hours.[12]
-
Stimulation: Cells are then stimulated with LPS (e.g., 0.5-1 µg/mL) to induce NO production and incubated for approximately 24 hours.[12][13]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[12]
-
Incubation & Measurement: The mixture is incubated at room temperature for 10-15 minutes in the dark, and the absorbance is measured at 540 nm.[12]
-
Data Analysis: The nitrite concentration is calculated from a sodium nitrite standard curve, and the inhibitory effect of the compound is determined.
-
Mandatory Visualizations
Experimental & Logical Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.uevora.pt [dspace.uevora.pt]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Neuroprotective Potential of Chroman Derivatives: A Technical Overview
Disclaimer: This technical guide explores the neuroprotective effects of the broader class of chroman derivatives. Despite focused searches, no specific peer-reviewed studies detailing the neuroprotective properties of Chroman-6-ylmethylamine were identified at the time of this writing. The data, experimental protocols, and pathways described herein are based on research conducted on structurally related chroman compounds and are intended to provide a foundational understanding of their potential therapeutic applications in neurodegenerative diseases for researchers, scientists, and drug development professionals.
Introduction
Chroman derivatives, characterized by a dihydropyran ring fused to a benzene ring, have emerged as a promising scaffold in the development of novel neuroprotective agents. Their structural versatility allows for modifications that can influence their antioxidant, anti-inflammatory, and signaling pathway modulation properties. This guide summarizes key findings from preclinical studies on various chroman derivatives, detailing their neuroprotective efficacy, underlying mechanisms of action, and the experimental methodologies employed.
Quantitative Data on Neuroprotective Effects of Chroman Derivatives
The following table summarizes the in vitro neuroprotective activity of selected chroman derivatives from various studies. These compounds have been evaluated in cellular models of neuronal damage, often induced by oxidative stress or excitotoxicity.
| Compound Class | Specific Derivative | In Vitro Model | Neuroprotective Endpoint | Efficacy (EC50/IC50) | Reference |
| Isoxazole-substituted Chromans | 3-aryl-5-(chroman-5-yl)-isoxazoles | HT22 neuronal cells (glutamate-induced oxidative stress) | Inhibition of cell death | ~0.3 µM | [1] |
| Chroman Amide Derivatives | [(3,4-dihydro-6-hydroxy-2,5,7,8- tetramethyl-2H-1-benzopyran-2yl)carbonyl]-3'-(aminoethyl) indole | Not specified | Antioxidant activity, modulation of PI3K/Akt and Nrf2/ARE pathways | Data not quantified in abstract | [2] |
| 1,2-Dithiolane/Chroman Hybrids | Analogue with 1,2,4-oxadiazole moiety | HT22 hippocampal neurons (glutamate-induced oxidative stress) | Inhibition of oxidative stress-induced cell death | Improved activity over parent compounds (specific values not provided in abstract) | [3] |
| Chromone Derivatives | Diaportheones | Human neuroblastoma SH-SY5Y cells (Amyloid-β and H2O2-induced toxicity) | Inhibition of amyloid-β aggregation, neuroprotection | 74-80% inhibition of aggregation | [4] |
Key Signaling Pathways in Chroman-Mediated Neuroprotection
Several signaling pathways are implicated in the neuroprotective effects of chroman derivatives. These pathways are central to neuronal survival, antioxidant defense, and the inflammatory response.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Activation of this pathway by neuroprotective chroman derivatives can lead to the inhibition of apoptotic proteins and the promotion of pro-survival gene expression.
Caption: PI3K/Akt signaling pathway activated by chroman derivatives.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary defense mechanism against oxidative stress. Certain chroman derivatives can induce the translocation of Nrf2 to the nucleus, where it binds to the ARE and upregulates the expression of antioxidant enzymes.
Caption: Nrf2/ARE antioxidant response pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the neuroprotective effects of chroman derivatives.
In Vitro Neuroprotection Assay (HT22 Cell Line)
This assay is frequently used to screen compounds for protection against glutamate-induced oxidative stress, a key mechanism in neuronal cell death.
1. Cell Culture and Treatment:
-
Murine hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test chroman derivative for a specified period (e.g., 1-2 hours).
-
Glutamate (e.g., 5 mM) is then added to induce oxidative stress and cell death.
2. Assessment of Cell Viability (MTT Assay):
-
After a 24-hour incubation with glutamate, the medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[5]
Caption: Workflow for in vitro neuroprotection assay.
In Vivo Models of Neurodegeneration
Animal models are essential for evaluating the therapeutic potential of neuroprotective compounds in a whole-organism context.
1. Scopolamine-Induced Amnesia Model (Rodents):
-
This model is used to assess the effects of compounds on learning and memory deficits.
-
Animals (mice or rats) are treated with the test chroman derivative orally or via injection.
-
After a set period, amnesia is induced by administering scopolamine, a muscarinic receptor antagonist.[6]
-
Cognitive function is then assessed using behavioral tests such as the Morris water maze or passive avoidance test.
2. Amyloid-β Infusion Model (Rodents):
-
This model mimics some of the pathological features of Alzheimer's disease.
-
Amyloid-β peptides are infused directly into the brain of the animals.[7]
-
The test chroman derivative is administered before, during, or after the infusion.
-
Neuroprotective effects are evaluated through behavioral tests, histological analysis of brain tissue (e.g., for plaque deposition and neuronal loss), and biochemical markers of inflammation and oxidative stress.
Conclusion
The available evidence strongly suggests that the chroman scaffold is a valuable starting point for the development of novel neuroprotective agents. Derivatives of this class have demonstrated efficacy in various in vitro models of neuronal injury, primarily through mechanisms involving antioxidant activity and the modulation of key cell survival pathways. While specific data on this compound is currently lacking, the broader family of chroman compounds holds significant promise for the treatment of neurodegenerative diseases. Further research, including in vivo efficacy and safety studies, is warranted to translate these preclinical findings into clinical applications.
References
- 1. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Synthesis and neuroprotective activity in cell culture of aminoadamantane analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into the emerging and common experimental in-vivo models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessment of Chroman-6-ylmethylamine's Antioxidant Capacity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the antioxidant capacity of Chroman-6-ylmethylamine. While specific quantitative data for this particular compound is not extensively available in publicly accessible literature, this guide outlines the standard experimental protocols and data presentation formats relevant to chroman derivatives. The information herein is intended to equip researchers with the necessary tools to evaluate the antioxidant potential of this compound and similar molecules.
Core Concepts in Antioxidant Capacity Assessment
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Antioxidants can mitigate this damage by scavenging free radicals or by upregulating endogenous antioxidant defense mechanisms. Chroman derivatives, structurally related to Vitamin E, are a class of compounds that have shown significant promise as antioxidants. The assessment of their capacity to combat oxidative stress is a critical step in the drug discovery and development process.
Quantitative Data on Antioxidant Capacity of Chroman Derivatives
The antioxidant capacity of a compound is typically quantified using various in vitro assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the radical activity, or as Trolox equivalents (TE), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of vitamin E. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes representative antioxidant activities of various chroman and coumarin derivatives from different studies. It is important to note that direct comparison of absolute values across different studies should be undertaken with caution due to variations in experimental conditions.
| Compound/Derivative Class | Assay | IC50 / Activity | Standard | Reference |
| 4-hydroxy-chromene-2-one derivatives | DPPH Radical Scavenging | IC50 = 8.62 µg/mL (BHT, 30 min) | Ascorbic Acid, BHT | [1] |
| 4-hydroxy-chromene-2-one derivatives | Lipid Peroxidation Inhibition | I50 < 3.90 µg/mL (24h) | BHT | [1] |
| N-arylsubstituted-chroman-2-carboxamides | Lipid Peroxidation Inhibition | 25-40 times more potent than Trolox | Trolox | [2] |
| N-arylsubstituted-chroman-2-carboxamides | DPPH Radical Scavenging | Comparable to Trolox | Trolox | [2] |
| 6-Amino-6-deoxy-L-ascorbic acid | ABTS Assay | IC50 = 4.45 µg/mL | L-ascorbic acid | [3] |
| 6-Amino-6-deoxy-L-ascorbic acid | DPPH Assay | IC50 = 3.87 µg/mL | L-ascorbic acid | [3] |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant capacity assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is deep purple, to the non-radical, yellow-colored diphenyl-picrylhydrazine.[4] The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound and the standard antioxidant in methanol.
-
In a 96-well plate, add a specific volume of the test compound or standard to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[4]
-
Measure the absorbance at approximately 517 nm using a microplate reader.[5]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.[6]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS)
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.[7]
-
Dilute the ABTS•+ solution with methanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Prepare various concentrations of the test compound and the standard antioxidant.
-
Add a small volume of the test compound or standard to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[7]
-
Measure the absorbance at 734 nm.[6]
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[8]
Materials:
-
Fluorescein (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - radical generator
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
Standard antioxidant (Trolox)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of fluorescein, AAPH, test compound, and Trolox in phosphate buffer.
-
In a 96-well black microplate, add the fluorescein solution to each well.
-
Add the test compound or Trolox standard to the respective wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at 37°C. Readings are typically taken every 1-5 minutes for up to 2 hours.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank.
-
The results are expressed as Trolox equivalents (TE).
Lipid Peroxidation Inhibition Assay (TBARS Assay)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
Materials:
-
Source of lipids (e.g., brain homogenate, linoleic acid emulsion)
-
Oxidizing agent (e.g., FeSO4, H2O2)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Test compound (this compound)
-
Standard antioxidant (e.g., BHT)
-
Water bath
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a lipid-rich medium (e.g., tissue homogenate).
-
Induce lipid peroxidation by adding an oxidizing agent in the presence and absence of the test compound or standard.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction by adding TCA to precipitate proteins.
-
Centrifuge the samples and collect the supernatant.
-
Add TBA reagent to the supernatant and heat in a boiling water bath (95-100°C) for a specific duration (e.g., 15-60 minutes) to develop the color.
-
Cool the samples and measure the absorbance of the pink-colored adduct at ~532 nm.
-
The percentage of inhibition of lipid peroxidation is calculated.
-
The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Keap1-Nrf2 Antioxidant Response Pathway
Many chroman and coumarin derivatives exert their antioxidant effects not only by direct radical scavenging but also by activating the Keap1-Nrf2 signaling pathway.[8] This pathway is a major regulator of cellular defense against oxidative stress.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] Upon exposure to oxidative stress or certain activators like some chroman derivatives, Keap1 undergoes a conformational change, releasing Nrf2.[8] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[8] This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.[8]
Caption: Keap1-Nrf2 antioxidant response pathway activation.
Experimental Workflow: DPPH Assay
The following diagram illustrates the typical workflow for conducting a DPPH radical scavenging assay.
Caption: Workflow for the DPPH antioxidant assay.
Experimental Workflow: ORAC Assay
The diagram below outlines the key steps involved in the ORAC assay.
Caption: Workflow for the ORAC antioxidant assay.
Conclusion
The assessment of the antioxidant capacity of this compound is a multi-faceted process that involves a combination of in vitro assays to determine its radical scavenging and protective abilities. While direct quantitative data for this specific molecule is limited, the established protocols for DPPH, ABTS, ORAC, and lipid peroxidation assays provide a robust framework for its evaluation. Furthermore, understanding the potential modulation of the Keap1-Nrf2 signaling pathway can offer deeper insights into its mechanism of action. This guide serves as a foundational resource for researchers to design and execute experiments aimed at characterizing the antioxidant profile of this compound and other novel chroman derivatives.
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Chroman-6-ylmethylamine: A Potential Monoamine Oxidase Inhibitor for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitters in the central nervous system, making them a key target in the development of therapeutics for neurodegenerative and psychiatric disorders. This technical guide explores the potential of chroman-6-ylmethylamine as a monoamine oxidase inhibitor. While direct inhibitory data for this compound is not extensively available in peer-reviewed literature, the broader class of chroman derivatives has demonstrated significant promise in the inhibition of both MAO-A and MAO-B isoforms. This document provides a comprehensive overview of the structure-activity relationships within the chroman scaffold, detailed experimental protocols for the in vitro assessment of MAO inhibition, and a summary of the inhibitory activities of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this compound and its analogues as potential therapeutic agents.
Introduction to Monoamine Oxidase and its Therapeutic Relevance
Monoamine oxidases (MAO) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity, inhibitor selectivity, and tissue distribution.[1] The dysregulation of monoamine neurotransmitter levels is implicated in the pathophysiology of several neurological and psychiatric conditions.
Selective inhibitors of MAO-A are primarily utilized as antidepressants and anxiolytics, while selective MAO-B inhibitors have shown efficacy in the treatment of Parkinson's disease and have been investigated for their potential in managing Alzheimer's disease.[1] The development of reversible and selective MAO inhibitors is an active area of research, aiming to minimize the side effects associated with earlier generations of non-selective and irreversible inhibitors.[1]
The chroman scaffold, a core structural motif in many natural and synthetic compounds, has emerged as a promising framework for the design of novel MAO inhibitors. Various derivatives of chromone and chroman-4-one have been synthesized and evaluated for their MAO inhibitory activity, with some exhibiting potent and selective inhibition of either MAO-A or MAO-B.
The Chroman Scaffold: A Privileged Structure for MAO Inhibition
While specific data on this compound remains to be fully elucidated in the public domain, the analysis of structurally related chroman derivatives provides valuable insights into the potential of this chemical class. The following tables summarize the reported in vitro monoamine oxidase inhibitory activities of various chroman-based compounds.
Table 1: In Vitro MAO-A Inhibitory Activity of Selected Chroman Derivatives
| Compound | Modification | IC50 (µM) | Ki (µM) | Selectivity Index (SI) vs. MAO-B | Reference |
| 5-hydroxy-2-methyl-chroman-4-one | - | 13.97 | - | 0.23 | [2] |
| (E)-1-(Benzo[d][3][4]dioxol-5-yl)-3-(4-ethylphenyl)prop-2-en-1-one | Chalcone Derivative | 0.029 | - | - | [1] |
Table 2: In Vitro MAO-B Inhibitory Activity of Selected Chroman Derivatives
| Compound | Modification | IC50 (µM) | Ki (µM) | Selectivity Index (SI) vs. MAO-A | Reference |
| 5-hydroxy-2-methyl-chroman-4-one | - | 3.23 | 0.896 | 4.32 | [2] |
| (E)-1-(Benzo[d][3][4]dioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-one | Chalcone Derivative | 0.0021 | - | - | [1] |
| 7-Bromo-3-(6-bromopyridazin-3-yl)-2H-chromen-2-one | Coumarin-pyridazine derivative | 0.060 | - | - | [1] |
IC50: The concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Ki: The inhibition constant, a measure of the inhibitor's binding affinity. SI: Selectivity Index, the ratio of IC50 or Ki values for MAO-A versus MAO-B.
Experimental Protocols for In Vitro MAO Inhibition Assays
The following section outlines a detailed methodology for a fluorometric in vitro monoamine oxidase inhibition assay, a common and sensitive method for determining the inhibitory potential of compounds like this compound.
Principle of the Fluorometric Assay
This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine). In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO activity. The inhibitory effect of a test compound is determined by measuring the reduction in fluorescence signal.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO Substrate: p-Tyramine
-
Fluorescent Probe: Amplex® Red reagent or equivalent
-
Horseradish Peroxidase (HRP)
-
Positive Control Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Test Compound: this compound
-
96-well black, flat-bottom microplates
-
Microplate reader capable of fluorescence measurement (Excitation ~530-560 nm, Emission ~585-595 nm)
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive controls at various concentrations by serial dilution in MAO Assay Buffer.
-
Prepare a reaction mixture containing the fluorescent probe and HRP in MAO Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the following:
-
MAO Assay Buffer
-
Working solutions of the test compound or positive control.
-
Recombinant MAO-A or MAO-B enzyme solution.
-
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the p-tyramine substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Scientific Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arigobio.cn [arigobio.cn]
In-depth Technical Guide: Chroman-6-ylmethylamine (CAS 55746-21-9)
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the publicly available information on Chroman-6-ylmethylamine (CAS 55746-21-9). Extensive research has revealed a significant lack of specific biological data, experimental protocols, and quantitative metrics for this particular compound. Therefore, this guide also incorporates general information and representative experimental methodologies applicable to the broader class of chroman derivatives to provide a contextual framework for potential research and development.
Core Compound Information
This compound, with the CAS number 55746-21-9, is a chemical compound belonging to the chroman family. The fundamental details of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 55746-21-9 |
| IUPAC Name | (3,4-dihydro-2H-1-benzopyran-6-yl)methanamine |
| Synonyms | C-Chroman-6-yl-methylamine, Chroman-6-ylmethanamine |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Canonical SMILES | C1CC2=CC(=C(C=C2O1)CN) |
Synthesis and Chemical Properties
Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively documented in publicly accessible literature. However, the synthesis of chroman derivatives typically involves the reaction of a substituted phenol with a suitable three-carbon synthon to form the chroman backbone. Subsequent functional group manipulations, such as nitration followed by reduction, can be employed to introduce an amine group at the 6-position.
Biological Activity and Therapeutic Potential of Chroman Derivatives
While specific biological activity for this compound is not well-documented, the chroman scaffold is a privileged structure in medicinal chemistry, present in a wide array of biologically active compounds.[1][2] Research on various chroman derivatives has revealed a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Certain chroman derivatives have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[3]
-
Neuroprotective Effects: The antioxidant properties of the chroman ring system and the ability of its derivatives to modulate signaling pathways involved in neuronal survival make them promising candidates for the treatment of neurodegenerative diseases.[2][4]
-
Anti-inflammatory Activity: Some chroman derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.[2]
-
Antimicrobial Properties: Various chroman derivatives have been investigated for their activity against a range of microbial pathogens.[2]
Given the lack of specific data for this compound, its biological profile remains to be elucidated through dedicated screening and experimental validation.
Experimental Protocols for Chroman Derivatives
The following are generalized experimental protocols that can be adapted for the investigation of this compound's biological activities.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
Workflow:
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., human breast cancer cell line MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined from the dose-response curve.
Potential Signaling Pathways for Chroman Derivatives
While no specific signaling pathways have been elucidated for this compound, research on other chroman derivatives suggests potential interactions with key cellular signaling cascades implicated in cell survival, proliferation, and inflammation. A hypothetical signaling pathway that could be investigated is presented below.
Caption: A hypothetical signaling pathway potentially modulated by chroman derivatives.
This diagram illustrates potential points of intervention for a chroman derivative within common signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer and inflammatory diseases. Experimental validation through techniques like Western blotting or reporter gene assays would be necessary to confirm any such interactions for this compound.
Conclusion and Future Directions
This compound (CAS 55746-21-9) is a readily available chemical entity whose biological properties are yet to be thoroughly investigated. The broader family of chroman derivatives has demonstrated significant therapeutic potential across various disease areas. Future research on this compound should focus on a systematic evaluation of its biological activities, starting with broad-spectrum screening assays to identify potential areas of interest. Subsequent studies should then aim to elucidate its mechanism of action, identify specific molecular targets, and evaluate its efficacy in relevant preclinical models. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
An In-Depth Technical Guide to (3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine
Preliminary Findings and Data Scarcity
This guide summarizes the currently available information on (3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine, acknowledging the existing gaps in the scientific record. The content herein is intended for researchers, scientists, and drug development professionals who may be considering this molecule for further investigation.
Core Properties
The fundamental chemical and physical properties of (3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine are outlined below. These values are primarily sourced from computational predictions available in public databases.
| Property | Value | Reference |
| CAS Number | 55746-21-9 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [2] |
| IUPAC Name | (3,4-dihydro-2H-chromen-6-yl)methanamine | |
| Canonical SMILES | C1C(C=C(C=C2)CN)=C2OCC1 | |
| Topological Polar Surface Area | 35.25 Ų | |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 |
Synthesis and Characterization
Detailed, peer-reviewed experimental protocols for the specific synthesis and characterization of (3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine are not extensively documented in the available literature. However, general synthetic routes for related benzopyran and chromane derivatives often involve multi-step processes. A plausible, though unverified, synthetic approach could be conceptualized as follows:
Caption: Conceptual workflow for the synthesis of the target compound.
It is crucial to note that this represents a generalized workflow, and the specific reagents, reaction conditions, and purification methods would require experimental development and validation.
Pharmacological Properties and Biological Activity
There is a notable absence of published research detailing the pharmacological profile of (3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine. While studies on related benzopyran derivatives have explored their potential as ligands for various receptors, including serotonin and dopamine receptors, and as anti-inflammatory or anticancer agents, no such data is specifically available for the title compound.[3][4]
Consequently, quantitative data such as IC₅₀, Kᵢ, or EC₅₀ values, which are critical for assessing the potency and efficacy of a compound, are not available in the public domain for (3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine.
Mechanism of Action and Signaling Pathways
Given the lack of data on its biological activity, the mechanism of action of (3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine remains unelucidated. As such, there are no known signaling pathways associated with this compound. The creation of a diagram illustrating its interaction with biological systems is therefore not possible at this time.
Safety and Hazard Information
Based on available safety data sheets from chemical suppliers, (3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine is classified as an irritant.[5] Standard safety precautions, including the use of personal protective equipment such as gloves and eye protection, are recommended when handling this compound. For detailed and up-to-date safety information, it is advisable to consult the safety data sheet (SDS) provided by the specific supplier.
Conclusion and Future Directions
(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine represents a chemical entity for which foundational biological and pharmacological data is largely absent from the public scientific record. While its basic chemical properties are known, its potential as a bioactive molecule remains unexplored. Future research endeavors would need to focus on:
-
Development and publication of a robust and reproducible synthetic protocol.
-
Comprehensive characterization using modern analytical techniques.
-
Screening for biological activity across a range of relevant assays to identify potential therapeutic targets.
-
If activity is identified, subsequent studies to determine its mechanism of action and in vivo efficacy.
Until such studies are conducted and their results published, the utility of (3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine in drug development and scientific research remains speculative. Researchers interested in this compound should be prepared to undertake these foundational investigations.
References
- 1. keyorganics.net [keyorganics.net]
- 2. (3,4-dihydro-2H-1-benzopyran-6-yl)methanamine | C10H13NO | CID 18524876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in vitro and in vivo evaluation of 2-aryl-4H-chromene and 3-aryl-1H-benzo[f]chromene derivatives as novel α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 55746-21-9 Cas No. | C-Chroman-6-yl-methylamine | Matrix Scientific [matrix.staging.1int.co.uk]
Methodological & Application
Application Notes: Synthesis of Chroman-6-ylmethylamine
Introduction
Chroman-6-ylmethylamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] The chroman scaffold is a core structure in a variety of biologically active compounds, including Vitamin E, and its derivatives are explored for antioxidant, neuroprotective, and anticancer properties.[1] this compound, specifically, serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. Its primary amine functionality allows for a wide range of chemical modifications, making it a versatile precursor for creating libraries of compounds for pharmacological screening.[1]
This document outlines a representative laboratory-scale protocol for the synthesis of this compound, focusing on the widely used method of reductive amination.
Disclaimer: This protocol is intended for informational purposes for qualified researchers and scientists in a controlled laboratory setting. All chemical syntheses should be performed by trained personnel with appropriate safety measures, including the use of personal protective equipment (PPE), a certified fume hood, and adherence to all local and institutional safety regulations. A thorough risk assessment should be conducted before commencing any experimental work.[2]
Synthetic Pathway Overview
A common and efficient method for the synthesis of this compound is the reductive amination of 6-formylchroman. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (ammonia), which is then reduced in situ to the desired primary amine.[3]
Key Reaction Steps:
-
Imine Formation: 6-formylchroman reacts with an ammonia source to form a chroman-6-ylmethylimine intermediate.
-
Reduction: A reducing agent selectively reduces the imine to the corresponding amine, this compound.[4]
Various reducing agents can be employed, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[4] Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is selective for the imine in the presence of the starting aldehyde, minimizing side reactions.[4]
Experimental Protocol: Reductive Amination of 6-Formylchroman
This protocol details the synthesis of this compound from 6-formylchroman using ammonia and sodium cyanoborohydride.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 6-Formylchroman | C₁₀H₁₀O₂ | 162.19 | 1.62 g | 10.0 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 7.71 g | 100.0 (10 eq) |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 0.75 g | 12.0 (1.2 eq) |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| 1 M Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
| Standard Glassware | - | - | - | - |
| Magnetic Stirrer | - | - | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-formylchroman (1.0 eq) and a large excess of ammonium acetate (10.0 eq) in anhydrous methanol (50 mL).
-
pH Adjustment: Stir the solution at room temperature. If necessary, adjust the pH to be weakly acidic (pH 6-7) using glacial acetic acid to facilitate imine formation.
-
Addition of Reducing Agent: After stirring for 30 minutes, add sodium cyanoborohydride (1.2 eq) to the mixture in portions over 10 minutes. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 12-24 hours).
-
Workup - Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane (DCM, 50 mL). Basify the mixture to pH > 10 by the dropwise addition of 1 M NaOH solution to ensure the amine is in its free base form. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with DCM (2 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and then brine (50 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]
-
Purification: The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of DCM and methanol, to afford the final product as a pure oil or solid.[2]
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for this compound Synthesis.
References
High-performance liquid chromatography for Chroman-6-ylmethylamine purification
An Application Note on the Purification of Chroman-6-ylmethylamine using High-Performance Liquid Chromatography.
Introduction
This compound is a valuable chemical intermediate used in the synthesis of more complex molecules, particularly in pharmaceutical research and drug development.[1][2] As a primary amine attached to a chroman scaffold, it serves as a versatile building block for creating a library of derivative compounds.[1] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, complicate downstream characterization, and impact the biological activity and safety of the final products.
A common synthetic route to N-alkylated chroman amines can result in impurities such as unreacted starting materials and over-alkylated byproducts (e.g., N,N-dimethylchroman-6-amine).[3] These closely related structures can be challenging to separate using traditional methods like column chromatography. High-Performance Liquid Chromatography (HPLC) offers a powerful and precise solution for achieving high purity. This application note details a reversed-phase HPLC (RP-HPLC) protocol for the purification of this compound from common synthesis-related impurities.
Principle of Separation
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase (commonly a mixture of water and acetonitrile or methanol). Compounds with higher polarity elute earlier, while more non-polar (hydrophobic) compounds are retained longer on the column.
In the context of this compound purification, the target compound is expected to be separated from:
-
More polar starting materials : Such as precursors that have not been fully functionalized.
-
Less polar byproducts : Such as the N,N-dimethyl derivative, which is more hydrophobic due to the additional methyl groups.[3]
Due to the basic nature of the primary amine, peak tailing can be an issue. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase is a standard practice to improve peak shape and resolution for amines.[4][5]
Experimental Protocols
Achiral Purification via Preparative RP-HPLC
This protocol is designed for the purification of this compound from synthesis-related impurities.
a. Sample Preparation:
-
Dissolve the crude reaction mixture containing this compound in a minimal amount of a suitable solvent (e.g., Methanol or a mixture of Acetonitrile/Water).
-
Ensure the sample is fully dissolved. If particulates are present, filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.
-
The final concentration should be optimized based on the column loading capacity, typically ranging from 10 to 50 mg/mL for preparative scale.
b. HPLC Instrumentation and Conditions: The following table summarizes the recommended starting conditions for method development.
| Parameter | Recommended Condition |
| HPLC System | Preparative HPLC with UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10-50% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Column Temp. | Ambient (or controlled at 25 °C) |
| Detection | UV at 280 nm |
| Injection Volume | 1-5 mL (dependent on concentration and column size) |
c. Post-Purification Protocol:
-
Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a TFA salt. Alternatively, the solution can be basified and the free amine extracted with an organic solvent.
Analytical Method for Purity Assessment
To assess the purity of the crude material and the final product, a faster analytical method is required.
| Parameter | Recommended Condition |
| HPLC System | Analytical HPLC with UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 5-20 µL |
Data Presentation
The successful separation of this compound from its potential impurities is critical. The following table provides expected elution characteristics based on relative polarity.
| Compound | Structure | Expected Retention Time | Rationale |
| Chroman-6-amine (Starting Material) | Early | Higher polarity due to the unsubstituted primary amine. | |
| This compound (Product) | Intermediate | Target compound with intermediate polarity. | |
| N,N-dimethylchroman-6-amine (Byproduct) | Late | Lower polarity (more hydrophobic) due to two additional methyl groups, leading to stronger retention on the C18 column.[3] |
Visualized Workflows
References
Application Notes and Protocols for the Analytical Characterization of Chroman-6-ylmethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary analytical techniques for the comprehensive characterization of Chroman-6-ylmethylamine. The protocols outlined below are designed to ensure accurate and reproducible results for identity, purity, and structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. Due to the presence of a primary amine and a chromophoric chroman ring system, UV detection is a suitable and straightforward method. For enhanced sensitivity and selectivity, especially in complex matrices, derivatization followed by fluorescence detection or mass spectrometry can be employed.
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Purity (Typical) | ≥95% |
| CAS Number | 55746-21-9 |
Note: The following HPLC data is representative and may vary based on the specific instrumentation and conditions used.
| Analytical Technique | Parameter | Expected Value |
| Reverse-Phase HPLC-UV | Retention Time (tᵣ) | 5-10 min |
| λₘₐₓ | ~280 nm | |
| LC-MS (ESI+) | [M+H]⁺ | 164.10 |
Experimental Protocol: HPLC-UV Analysis
Objective: To determine the purity of a this compound sample by HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 A:B) to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by the area percent method.
-
Experimental Workflow: HPLC-UV Purity Analysis
Caption: Workflow for HPLC-UV purity analysis of this compound.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for generating the protonated molecular ion.
Quantitative Data Summary
| Ion | m/z (calculated) | m/z (observed) | Description |
| [M+H]⁺ | 164.1019 | ~164.10 | Protonated molecular ion |
| Fragment 1 | 147.0757 | ~147.08 | Loss of NH₃ |
| Fragment 2 | 134.0961 | ~134.10 | α-cleavage (loss of CH₂NH₂) |
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight and obtain fragmentation data for this compound.
Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion or LC Conditions: The sample can be directly infused into the mass spectrometer or injected into the LC-MS system using the HPLC method described above.
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
-
Collision Energy (for MS/MS): 10-30 eV (ramped)
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion in the full scan spectrum.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
Fragmentation Pathway
Caption: Putative fragmentation pathway of this compound in ESI-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.
Predicted Quantitative NMR Data
Note: Chemical shifts (δ) are predicted and may vary depending on the solvent and instrument.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.8-7.0 | m | 2H | Aromatic CH |
| ~6.7 | s | 1H | Aromatic CH |
| ~4.1 | t | 2H | O-CH₂ |
| ~3.7 | s | 2H | Ar-CH₂-N |
| ~2.7 | t | 2H | Ar-C-CH₂ |
| ~1.9 | m | 2H | CH₂-CH₂-O |
| ~1.5 | br s | 2H | NH₂ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~154 | Ar-C-O |
| ~130 | Ar-C |
| ~128 | Ar-CH |
| ~127 | Ar-C |
| ~117 | Ar-CH |
| ~116 | Ar-CH |
| ~67 | O-CH₂ |
| ~46 | Ar-CH₂-N |
| ~29 | Ar-C-CH₂ |
| ~23 | CH₂-CH₂-O |
Experimental Protocol: NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve the sample in ~0.6 mL of the deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures.
-
Acquire a ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a ¹³C NMR spectrum (e.g., 1024 scans).
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete assignment.
-
-
Data Processing:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals and assign the peaks based on chemical shifts, multiplicities, and 2D correlations.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, broad | N-H stretch (primary amine) |
| 2850-2950 | Medium | C-H stretch (aliphatic) |
| 1600-1620 | Medium | N-H bend (scissoring) |
| 1450-1500 | Strong | C=C stretch (aromatic) |
| 1230-1270 | Strong | C-O stretch (aryl ether) |
| 1000-1100 | Strong | C-N stretch |
Experimental Protocol: FTIR Analysis
Objective: To identify the functional groups of this compound.
Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
-
Data Analysis:
-
Identify and label the characteristic absorption bands.
-
Potential Signaling Pathway for Further Investigation
Chroman derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3][4][5] One potential avenue of investigation for this compound could be its interaction with pathways involved in cellular proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedures for In Vitro Evaluation of Chroman-6-ylmethylamine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chroman-6-ylmethylamine is a synthetic organic compound featuring a chroman core. The chroman scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds, including Vitamin E (α-tocopherol), a potent antioxidant.[1] Derivatives of the chroman structure have demonstrated a wide array of pharmacological activities, including antioxidant, neuroprotective, anticancer, and anti-inflammatory effects.[1][2][3]
Given its structural similarity to other biologically active chroman derivatives, this compound is a promising candidate for investigation in several therapeutic areas. In vitro assays are essential first steps in characterizing its biological activity profile, including its potential efficacy and toxicity. These assays provide crucial data to guide further preclinical development.
This document outlines standard operating procedures for a panel of in vitro assays to characterize the antioxidant, neuroprotective, and cytotoxic properties of this compound. While specific experimental data for this compound is not yet widely available in peer-reviewed literature, the protocols provided are based on established methods for evaluating related chroman derivatives and other bioactive compounds.[2]
Key In Vitro Assays
A comprehensive in vitro evaluation of this compound should include assays to determine its:
-
Antioxidant Activity: To assess the compound's ability to neutralize free radicals and reduce oxidative stress.
-
Cytotoxicity: To determine the concentration range at which the compound may be toxic to cells, a critical parameter for establishing a therapeutic window.
-
Neuroprotective Effects: To evaluate the compound's potential to protect neuronal cells from various insults, relevant for neurodegenerative disease research.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the types of quantitative data that can be generated from the described in vitro assays. The values presented are hypothetical or adapted from studies on structurally related chroman derivatives and serve as a guide for data presentation and interpretation.
Table 1: Antioxidant Activity of this compound (Hypothetical Data)
| Assay | Endpoint | Result (IC₅₀ / EC₅₀ in µM) | Positive Control |
| DPPH Radical Scavenging | IC₅₀ | [Insert experimental value] | Ascorbic Acid |
| ABTS Radical Scavenging | IC₅₀ | [Insert experimental value] | Trolox |
| Ferric Reducing Antioxidant Power (FRAP) | EC₅₀ | [Insert experimental value] | Ferrous Sulfate |
| Lipid Peroxidation Inhibition | IC₅₀ | [Insert experimental value] | Quercetin |
Table 2: Cytotoxicity Profile of this compound (Hypothetical Data)
| Cell Line | Assay | Endpoint | Result (IC₅₀ in µM) | Incubation Time |
| SH-SY5Y (Human Neuroblastoma) | MTT | IC₅₀ | [Insert experimental value] | 24 hours |
| HepG2 (Human Hepatocellular Carcinoma) | Neutral Red Uptake | IC₅₀ | [Insert experimental value] | 24 hours |
| Primary Cortical Neurons | LDH Release | LD₅₀ | [Insert experimental value] | 48 hours |
Table 3: Neuroprotective Activity of this compound against Oxidative Stress (Hypothetical Data)
| Cell Line | Insult | Assay | Endpoint | Result (EC₅₀ in µM) |
| SH-SY5Y | H₂O₂ (100 µM) | MTT | Cell Viability | [Insert experimental value] |
| Primary Cortical Neurons | tBHP (50 µM) | Calcein-AM | Cell Viability | [Insert experimental value] |
| PC12 (Rat Pheochromocytoma) | 6-OHDA (200 µM) | Neurite Outgrowth Assay | Neurite Length | [Insert experimental value] |
Experimental Protocols
Antioxidant Assays
This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical.[4]
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Include a positive control (e.g., Ascorbic Acid) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[2]
Protocol:
-
Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This assay measures the release of LDH from damaged cells into the culture medium.[5]
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24-72 hours).[5]
-
Include controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).[5]
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity and determine the LD₅₀ value.
Neuroprotection Assays
This assay evaluates the ability of the compound to protect neuronal cells from an oxidative insult.[6]
Protocol:
-
Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y) in a 96-well plate.[6]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding an insulting agent (e.g., 100 µM hydrogen peroxide (H₂O₂) or 50 µM tert-butyl hydroperoxide (tBHP)).[6]
-
Co-incubate the cells with the compound and the insulting agent for 24 hours.
-
Assess cell viability using the MTT or Calcein-AM assay.[6]
-
Calculate the percentage of neuroprotection and determine the EC₅₀ value.
Visualizations
Caption: Drug discovery workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chroman-6-ylmethylamine in Neuronal Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-6-ylmethylamine and its derivatives are emerging as a promising class of compounds with significant neuroprotective properties. The chroman scaffold is a core structure in various biologically active molecules, including Vitamin E, and is known for its antioxidant capabilities.[1] In the context of neurodegenerative diseases, where oxidative stress and excitotoxicity are key pathological mechanisms, chroman derivatives have demonstrated considerable potential in preclinical studies.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in neuronal cell culture models, based on findings from studies on structurally related compounds. These guidelines are intended to assist researchers in investigating its neuroprotective effects and mechanism of action.
Biological Activities and Potential Applications
Derivatives of the chroman scaffold have exhibited a wide range of pharmacological effects, making them attractive for drug discovery programs.[1][5] Key biological activities relevant to neuroscience research include:
-
Neuroprotection: Chroman derivatives have shown protective effects in models of glutamate-induced excitotoxicity, a major contributor to neuronal damage in neurodegenerative diseases.[2]
-
Antioxidant Activity: The chroman ring is a well-known scavenger of free radicals, which can mitigate oxidative stress-induced neuronal cell death.[4][6]
-
Anti-inflammatory Effects: Some chroman compounds possess anti-inflammatory properties, which are relevant to the neuroinflammation observed in many neurological disorders.[7]
-
Anticancer Activity: The chroman nucleus is also found in several compounds with demonstrated anticancer activity.[5]
Data Presentation: Neuroprotective Effects of Chroman Derivatives
The following tables summarize quantitative data from studies on chroman derivatives, providing a comparative context for the potential efficacy of this compound.
Table 1: Inhibition of Glutamate-Induced Excitotoxicity by a Chromene Derivative (BL-M) [6]
| Compound | Concentration (μM) | Inhibition of Glutamate-Induced Excitotoxicity (%) |
| BL-M | 10 | ~15 |
| BL-M | 30 | ~40 (statistically significant) |
| BL-M | 100 | ~60 |
| Memantine | 3 | ~30 (statistically significant) |
| Memantine | 10 | ~55 |
| Memantine | 30 | ~70 |
Data is estimated from graphical representations in the source publication.
Table 2: IC50 Values against Glutamate- and NMDA-Induced Excitotoxicity [6]
| Compound | IC50 against Glutamate Toxicity (μM) | IC50 against NMDA Toxicity (μM) |
| BL-M | 16.95 | Comparable to Memantine |
| Memantine | 3.32 | Comparable to BL-M |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound in neuronal cell culture models. These are based on established methodologies for similar compounds.[2]
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of this compound to protect neuronal cells from glutamate-induced cell death.
1. Cell Culture:
- Culture primary cortical neurons or a suitable neuronal cell line (e.g., HT22 hippocampal neurons) in appropriate culture medium.[2][3]
- Plate cells in 96-well plates at a suitable density and allow them to adhere and differentiate for at least 24 hours.
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.
3. Treatment:
- Pre-treat the neuronal cells with different concentrations of this compound for 1-2 hours.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
4. Induction of Excitotoxicity:
- Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for 24 hours.[2]
- Include a negative control group (cells not exposed to glutamate) and a positive control group (cells exposed to glutamate without the test compound).
5. Assessment of Cell Viability:
- Measure cell viability using a standard method such as the MTT assay or LDH release assay.[2]
- MTT Assay: Measures the metabolic activity of viable cells.
- LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control cells.
- Determine the EC50 value, which is the concentration of the compound that provides 50% of the maximum neuroprotective effect.[2]
Protocol 2: Western Blot Analysis of ERK-CREB Signaling Pathway
This protocol is designed to investigate if this compound exerts its neuroprotective effects through the activation of the ERK-CREB signaling pathway, which is known to be involved in neuronal survival.[6][8]
1. Cell Culture and Treatment:
- Culture primary cortical neurons or a neuronal cell line in 6-well plates.
- Treat the cells with this compound at its effective neuroprotective concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the time course of protein phosphorylation.[8]
2. Protein Extraction:
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
3. Western Blotting:
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-CREB, and total CREB overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the levels of phosphorylated proteins to the total protein levels.
- Compare the levels of protein phosphorylation in treated cells to untreated controls.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the application of this compound.
Caption: Proposed mechanism of neuroprotection by this compound.
Caption: Experimental workflow for neuroprotection assay.
Caption: Workflow for Western Blot analysis of signaling pathways.
Conclusion
This compound holds promise as a neuroprotective agent. The protocols and data presented here, derived from studies on analogous chroman derivatives, provide a solid foundation for researchers to investigate its therapeutic potential in neuronal cell culture models of neurodegenerative diseases. Further studies are warranted to elucidate the precise mechanisms of action and to establish a comprehensive profile of its biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Chroman-6-ylmethylamine Monoamine Oxidase Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidases (MAO) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters, making them a significant target in the development of therapeutics for neurological disorders such as depression and Parkinson's disease.[1][2][3][4] The two primary isoforms, MAO-A and MAO-B, are bound to the outer mitochondrial membrane and exhibit different substrate specificities and inhibitor selectivities.[2][4][5] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenylethylamine and benzylamine; both isoforms metabolize dopamine.[2][4] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, which is the mechanism behind the therapeutic effects of MAO inhibitors (MAOIs).[2][6] Chroman derivatives have shown potential as MAO inhibitors.[7][8] This document provides a detailed protocol for determining the inhibitory activity of a test compound, such as Chroman-6-ylmethylamine, on MAO-A and MAO-B using a fluorometric assay.
Principle of the Assay
This protocol utilizes a sensitive fluorometric kynuramine-based assay to measure MAO activity.[1][9] Kynuramine, a non-fluorescent substrate for both MAO-A and MAO-B, is enzymatically converted by MAO to an unstable aldehyde intermediate.[1][9] This intermediate undergoes spontaneous cyclization to form 4-hydroxyquinoline, a highly fluorescent product.[1][9] The increase in fluorescence intensity is directly proportional to the MAO activity. The inhibitory potential of a test compound is quantified by measuring the reduction in fluorescence in its presence.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (or other test inhibitor)
-
Kynuramine dihydrobromide (substrate)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Black 96-well microplates
-
Microplate reader with fluorescence detection capabilities
Experimental Protocol
Preparation of Reagents
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust the pH of the buffer. Store at 4°C.
-
Enzyme Working Solutions: Dilute the recombinant human MAO-A and MAO-B enzymes in potassium phosphate buffer to the desired working concentration (typically 5-20 µg/mL, but should be optimized empirically).[9] Prepare fresh on the day of the experiment and keep on ice.
-
Kynuramine Substrate Stock Solution (10 mM): Dissolve kynuramine dihydrobromide in purified water.[9] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]
-
Kynuramine Working Solution: Dilute the 10 mM stock solution in potassium phosphate buffer to the desired final concentration (a starting point of 50-100 µM is recommended).[9]
-
Inhibitor Stock Solutions (10 mM): Dissolve the test compound (this compound), clorgyline, and selegiline in DMSO.[9]
-
Inhibitor Dilutions: Prepare serial dilutions of the test inhibitor and control inhibitors in potassium phosphate buffer.
Assay Procedure
-
Plate Setup: To the wells of a 96-well black microplate, add the following components in the specified order:
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes.[1] This allows the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding 25 µL of the kynuramine working solution to all wells.[1]
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, ensuring it is protected from light.[1][9]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.[9]
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of MAO inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_control))
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[1] Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1]
Data Presentation
The following table summarizes the inhibitory activity of a representative chroman derivative, 5-hydroxy-2-methyl-chroman-4-one, against human MAO-A and MAO-B.
| Compound | Target | IC50 (µM) |
| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97[7] |
| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23[7] |
| Clorgyline | MAO-A | Positive Control |
| Selegiline | MAO-B | Positive Control |
Mandatory Visualizations
Caption: Monoamine Oxidase (MAO) metabolic pathway and point of inhibition.
Caption: Experimental workflow for the fluorometric MAO inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 7. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin and Related Chromenone Derivatives as Monoamine Oxidase Inhibitors: Targeting Neurological and Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating the Neuroprotective Efficacy of Chroman-6-ylmethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing healthcare challenge. A key pathological feature common to many of these disorders is excessive oxidative stress and mitochondrial dysfunction within neuronal cells, leading to progressive cell death. Chroman-6-ylmethylamine and its derivatives have emerged as a promising class of compounds with potential neuroprotective properties.[1][2][3] This document provides a comprehensive set of protocols to investigate the efficacy of this compound as a neuroprotective agent, focusing on its potential to mitigate oxidative stress and preserve mitochondrial integrity. The following experimental designs are intended to serve as a foundational framework for researchers in the field of neuropharmacology and drug development.
The protocols outlined herein utilize established in vitro models of neurotoxicity and cellular stress. These assays are designed to be conducted in a systematic manner to first establish a safe dosing range and then to evaluate the compound's efficacy in protecting neuronal cells from various insults.
I. Preliminary Cytotoxicity Assessment
Before evaluating the neuroprotective effects of this compound, it is crucial to determine its intrinsic cytotoxicity to establish a non-toxic working concentration range for subsequent experiments.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Plate human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a series of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium.
-
Incubation: Replace the existing medium with the medium containing the different concentrations of this compound and incubate for 24 hours.
-
MTT Reagent Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | 4.5 |
| 0.1 | 98.7 | 5.1 |
| 1 | 99.2 | 4.8 |
| 10 | 97.5 | 5.3 |
| 50 | 90.1 | 6.2 |
| 100 | 75.4 | 7.1 |
II. Evaluation of Neuroprotective Effects Against Oxidative Stress
This set of experiments aims to determine if this compound can protect neuronal cells from damage induced by oxidative stress. 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic and noradrenergic neurons and is known to induce oxidative stress.[4]
Experimental Workflow
Caption: Workflow for assessing the neuroprotective effects of this compound.
Experimental Protocol: 6-OHDA-Induced Neurotoxicity
-
Cell Culture: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay, e.g., 1, 5, 10 µM) for 1 hour.
-
Induction of Neurotoxicity: Add 6-OHDA to a final concentration of 100 µM to all wells except the control group.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Assessment of Cell Viability: Perform the MTT assay as described previously to quantify cell viability.
Data Presentation: Neuroprotection against 6-OHDA
| Treatment | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | 5.2 |
| 6-OHDA (100 µM) | 45.8 | 6.8 |
| 6-OHDA + C6M (1 µM) | 58.2 | 7.1 |
| 6-OHDA + C6M (5 µM) | 75.6 | 6.5 |
| 6-OHDA + C6M (10 µM) | 88.9 | 5.9 |
(C6M: this compound)
III. Mechanistic Studies: Assessing Antioxidant Activity and Mitochondrial Protection
To understand how this compound exerts its neuroprotective effects, the following protocols investigate its impact on intracellular reactive oxygen species (ROS) levels and mitochondrial membrane potential.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound's neuroprotective action.
Experimental Protocol: Intracellular ROS Measurement
The DCFDA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels.
-
Cell Treatment: Follow steps 1-4 of the 6-OHDA-induced neurotoxicity protocol.
-
DCFDA Staining: After the 24-hour incubation, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFDA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
Data Presentation: Effect on Intracellular ROS Levels
| Treatment | Relative Fluorescence Units (RFU) | Standard Deviation |
| Vehicle Control | 1000 | 150 |
| 6-OHDA (100 µM) | 3500 | 320 |
| 6-OHDA + C6M (1 µM) | 2800 | 280 |
| 6-OHDA + C6M (5 µM) | 1900 | 210 |
| 6-OHDA + C6M (10 µM) | 1200 | 180 |
Experimental Protocol: Mitochondrial Membrane Potential (MMP) Assay
The JC-1 assay is used to monitor mitochondrial health. In healthy cells, JC-1 aggregates in the mitochondria and fluoresces red. In apoptotic cells with low MMP, JC-1 remains in the cytoplasm as monomers and fluoresces green.
-
Cell Treatment: Follow steps 1-4 of the 6-OHDA-induced neurotoxicity protocol.
-
JC-1 Staining: After treatment, remove the medium and wash the cells with PBS. Add 100 µL of 10 µg/mL JC-1 staining solution to each well and incubate for 20 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS. Measure the fluorescence of JC-1 aggregates (red) at an excitation/emission of 560/595 nm and JC-1 monomers (green) at 485/535 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation: Effect on Mitochondrial Membrane Potential
| Treatment | Red/Green Fluorescence Ratio | Standard Deviation |
| Vehicle Control | 2.5 | 0.3 |
| 6-OHDA (100 µM) | 0.8 | 0.15 |
| 6-OHDA + C6M (1 µM) | 1.2 | 0.2 |
| 6-OHDA + C6M (5 µM) | 1.8 | 0.25 |
| 6-OHDA + C6M (10 µM) | 2.3 | 0.28 |
IV. In Vivo Efficacy Studies
Following promising in vitro results, the neuroprotective effects of this compound should be evaluated in animal models of neurodegenerative diseases.[5][6][7] For instance, a 6-OHDA-lesioned rat model of Parkinson's disease can be utilized.
Logical Relationship of Experiments
Caption: The progression of drug development from in vitro to clinical trials.
Experimental Protocol: 6-OHDA Rat Model of Parkinson's Disease
-
Animal Model: Unilaterally lesion the medial forebrain bundle of adult male Sprague-Dawley rats with 6-OHDA.
-
Drug Administration: Administer this compound or vehicle via oral gavage or intraperitoneal injection daily for a specified period (e.g., 4 weeks).
-
Behavioral Testing: Assess motor function using tests such as the apomorphine-induced rotation test and the cylinder test.
-
Histological Analysis: At the end of the study, sacrifice the animals and perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.
Data Presentation: In Vivo Efficacy
Table 1: Apomorphine-Induced Rotations
| Treatment Group | Net Rotations (turns/min) | Standard Deviation |
| Sham | 0.5 | 0.2 |
| 6-OHDA + Vehicle | 7.8 | 1.5 |
| 6-OHDA + C6M (10 mg/kg) | 4.2 | 1.1 |
| 6-OHDA + C6M (30 mg/kg) | 2.1 | 0.8 |
Table 2: Tyrosine Hydroxylase (TH) Positive Cell Count in Substantia Nigra
| Treatment Group | TH+ Cell Count (% of Sham) | Standard Deviation |
| Sham | 100 | 8.5 |
| 6-OHDA + Vehicle | 35.2 | 7.1 |
| 6-OHDA + C6M (10 mg/kg) | 55.8 | 6.9 |
| 6-OHDA + C6M (30 mg/kg) | 78.4 | 8.2 |
The protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. By systematically assessing its cytotoxicity, neuroprotective efficacy, and underlying mechanisms of action, researchers can gain valuable insights into its therapeutic potential and advance its development towards clinical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US20050065150A1 - Chroman derivatives - Google Patents [patents.google.com]
- 4. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivobiosystems.com [invivobiosystems.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for Chroman-6-ylmethylamine in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Chroman derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities.[2][3] Chroman-6-ylmethylamine, as a member of this family, holds potential for investigation in various biological contexts. These application notes provide detailed protocols for the preparation of this compound solutions for use in biological studies, ensuring consistency and reproducibility in experimental setups. Due to the limited availability of specific data for this compound, the following protocols are based on established methods for structurally related compounds and general best practices for handling bioactive small molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of solutions and for understanding the compound's behavior in experimental systems.
| Property | Value | Source(s) |
| CAS Number | 55746-21-9 | [4][5] |
| Molecular Formula | C₁₀H₁₃NO | [4][5] |
| Molecular Weight | 163.22 g/mol | [4][5] |
| Appearance | Light brown powder (for hydrochloride salt) | |
| Purity | ≥96% | [4] |
| Storage (Solid) | Store at 0-8°C or -20°C, protected from light and moisture. |
Protocols for Solution Preparation
The solubility of this compound in aqueous buffers is expected to be limited. Therefore, a two-step procedure is recommended: preparation of a concentrated stock solution in an organic solvent, followed by dilution to the final working concentration in the appropriate aqueous buffer or cell culture medium.
Preparation of a Concentrated Stock Solution
Materials:
-
This compound (or its hydrochloride salt)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol, 200 proof (100%), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Transfer the weighed compound to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 163.22 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 163.22 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 612.7 µL
-
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Preparation of Working Solutions
Materials:
-
Concentrated stock solution of this compound
-
Sterile phosphate-buffered saline (PBS), cell culture medium (e.g., DMEM, RPMI-1640), or other biological buffer
-
Sterile dilution tubes
Protocol:
-
Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate sterile aqueous buffer or cell culture medium to achieve the desired final working concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:
-
Dilution factor = 10 mM / 10 µM = 1000
-
Volume of stock solution = 1000 µL / 1000 = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of the desired buffer or medium.
-
-
Mix the working solution thoroughly by gentle pipetting or brief vortexing.
-
It is recommended to prepare fresh working solutions for each experiment and not to store aqueous solutions for more than one day.[6][7][8][9]
Experimental Workflow for Solution Preparation and Use
Caption: Workflow for preparing this compound solutions.
Example Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a general method for assessing the cytotoxic effects of this compound on a cancer cell line using the MTT assay.[2]
Materials:
-
Human cancer cell line (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control for cytotoxicity.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Postulated Signaling Pathways
While the specific signaling pathways modulated by this compound have not been fully elucidated, the biological activities of related chroman derivatives suggest potential involvement in pathways crucial for cell survival and proliferation, particularly in the context of cancer and neurodegenerative diseases.[2][3][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. (3,4-dihydro-2H-1-benzopyran-6-yl)methanamine | C10H13NO | CID 18524876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dspace.uevora.pt [dspace.uevora.pt]
Best Practices for the Handling and Storage of Chroman-6-ylmethylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of Chroman-6-ylmethylamine (CAS Number: 55746-21-9). Due to the limited availability of specific stability and biological activity data for this compound, the following guidelines are based on general best practices for aminochemicals, information on structurally related compounds, and available supplier data.
Compound Information
| Property | Value |
| Chemical Name | (3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine |
| Synonyms | C-Chroman-6-yl-methylamine |
| CAS Number | 55746-21-9 |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Purity | ≥96-97% (typical)[1][2] |
| Appearance | Not specified (likely an oil or solid) |
| Hazard | Irritant[3] |
Safety and Handling Precautions
This compound is classified as an irritant.[3] As with all amines, it should be handled with care in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[3][4]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3][4]
-
Respiratory Protection: If working outside a fume hood or with heated material, use a respirator with an appropriate vapor cartridge.[4]
Emergency Procedures:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[4]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]
A general workflow for handling aminochemicals safely is depicted below.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound. Amines can be sensitive to air, light, and temperature fluctuations.
Recommended Storage Conditions:
| Condition | Solid Form | In Solution |
| Temperature | While some suppliers suggest room temperature, long-term storage at 2-8°C is recommended to minimize potential degradation. | Store frozen at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] | Use a high-purity, degassed solvent and store under an inert atmosphere. |
| Container | Tightly sealed, light-resistant container (e.g., amber glass vial).[5] | Tightly sealed vials with PTFE-lined caps. |
| Incompatibilities | Avoid strong oxidizing agents, acids, and bases.[5] | Buffer choice is critical; amines can be unstable at non-neutral pH. |
The following decision tree can guide the selection of appropriate storage conditions.
Experimental Protocols
The following are general protocols that can be adapted for this compound. Optimization may be required.
Protocol 1: General Synthesis via Reduction
A common route to primary amines like this compound is the reduction of a corresponding nitro or nitrile compound. The synthesis of a related compound, 6-amino-2,2,3-trimethyl-3,4-dihydro-2H-1-benzopyran-4-one, is achieved by the reduction of the 6-nitro analogue using palladium on carbon (Pd/C) and hydrogen.[6]
Reaction:
-
In a flask suitable for hydrogenation, dissolve 6-nitro-chroman or 6-cyano-chroman (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere (from a balloon or a pressurized system) at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Once complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Appropriate solvent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes, often with a small amount of triethylamine to prevent the amine from streaking on the silica).
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into a chromatography column to pack it.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purity Assessment by HPLC
Illustrative HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (containing 0.1% formic acid or triethylamine) and acetonitrile.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
Procedure:
-
Prepare a stock solution of the purified compound in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the purity based on the area percentage of the main peak.
-
Potential Biological Activity and Signaling Pathways
Disclaimer: There is limited publicly available research on the specific biological activity of this compound. The information below is based on the activities of the broader class of chroman derivatives to provide a framework for potential research applications.
The chroman scaffold is a "privileged structure" in medicinal chemistry, found in compounds with a wide range of pharmacological effects, including anticancer, neuroprotective, and anti-inflammatory activities.[3] Derivatives of the related chroman-6-amine have been investigated for these properties. Furthermore, some substituted 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans have shown affinity for serotonin (5-HT) and dopamine (D2) receptors, suggesting potential applications in neuroscience.[7]
Given these activities in related molecules, a hypothetical signaling pathway that could be modulated by a biologically active chroman derivative is depicted below. This is a generalized representation and has not been validated for this compound.
These application notes and protocols are intended to provide a foundation for the safe and effective use of this compound in a research setting. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier and to perform a thorough risk assessment before beginning any experimental work.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chroman-6-ylmethylamine in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, including natural products and synthetic molecules with therapeutic potential. Derivatives of chroman have garnered significant attention in oncology research due to their demonstrated anticancer activities. This document focuses on the potential applications of Chroman-6-ylmethylamine and its derivatives in oncology, providing detailed application notes, experimental protocols, and visualizations to guide researchers in this promising area of drug discovery. While direct experimental data for this compound is limited in publicly available literature, this report leverages data from structurally similar analogs to provide a foundational understanding and a starting point for future research.
Application Notes
Overview of Chroman Derivatives in Oncology
Chroman derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Their mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt and MAPK pathways.[2] The versatility of the chroman core allows for extensive chemical modifications, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
N-Substituted this compound Analogs as Potential Anticancer Agents
Structurally related compounds, such as N-alkyl-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, have been investigated as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. The HIF-1 transcription factor is a key regulator of tumor cell adaptation to hypoxic environments and is a validated target in oncology. Inhibition of the HIF-1 pathway can suppress tumor growth, angiogenesis, and metastasis.
Potential Mechanisms of Action
Based on studies of related chroman derivatives, the potential anticancer mechanisms of this compound analogs may include:
-
Inhibition of Key Signaling Pathways: Modulation of pro-survival pathways like PI3K/Akt/mTOR is a plausible mechanism.[2]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells is a hallmark of many effective anticancer agents.
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent cancer cell proliferation.
-
Inhibition of Hypoxia-Inducible Factor-1 (HIF-1): As demonstrated by structurally similar compounds, this is a promising avenue of investigation.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various chroman derivatives, providing a comparative reference for the potential efficacy of this compound analogs.
Table 1: Anticancer Activity of 6-Amino-2-styrylchromone Derivatives against HT-29 Colon Cancer Cells [1]
| Compound | Substitution on Styryl Ring | IC₅₀ (µM) |
| 9c | 4-F | 85.3 |
| 9d | 4-Cl | 72.4 |
| 9e | 4-Br | 69.8 |
| 9f | 4-NO₂ | 45.2 |
| 9h | 3,4,5-tri-OCH₃ | 28.9 |
| 5-Fluorouracil (5-FU) | - | 35.7 |
Table 2: In Vitro Cytotoxicity of Flavanone/Chromanone Derivatives
| Derivative | Cell Line | IC₅₀ (µM) |
| 1 | Caco-2 | ~15 |
| HT-29 | ~20 | |
| LoVo | ~8 | |
| LS-180 | ~10 | |
| SW-620 | ~12 | |
| 3 | Caco-2 | ~30 |
| HT-29 | ~30 | |
| LoVo | ~15 | |
| LS-180 | ~20 | |
| SW-620 | ~25 | |
| 5 | Caco-2 | ~25 |
| HT-29 | ~25 | |
| LoVo | ~18 | |
| LS-180 | ~22 | |
| SW-620 | ~20 | |
| Cisplatin | Caco-2 | ~10 |
| HT-29 | ~15 | |
| LoVo | ~5 | |
| LS-180 | ~8 | |
| SW-620 | ~7 |
Experimental Protocols
Synthesis of N-Substituted this compound Derivatives (General Scheme)
A general synthetic route to N-substituted this compound derivatives can be envisioned starting from a suitable chroman-6-carboxaldehyde. Reductive amination with a primary or secondary amine would yield the desired products.
-
Step 1: Synthesis of Chroman-6-carboxaldehyde: This intermediate can be prepared from commercially available starting materials through established synthetic routes.
-
Step 2: Reductive Amination:
-
Dissolve Chroman-6-carboxaldehyde (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound derivative.
-
In Vitro Cytotoxicity Assessment: MTT Assay[1]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.[1]
-
Treat the cells with various concentrations of the chroman derivatives or a vehicle control (DMSO) for 48 hours.[1]
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.[1]
-
Apoptosis Analysis: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells
-
Test compounds
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cells
-
Test compounds
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with test compounds as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chroman-6-ylmethylamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Chroman-6-ylmethylamine. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the reductive amination of its corresponding aldehyde, chroman-6-carboxaldehyde. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.[1][2][3]
Q2: What are the typical reagents used in the reductive amination of chroman-6-carboxaldehyde?
A2: The key reagents for this transformation include:
-
Starting Material: Chroman-6-carboxaldehyde.
-
Amine Source: Typically aqueous ammonia, ammonium chloride, or ammonium formate.
-
Reducing Agent: Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/catalyst).[3][4][5]
-
Solvent: Protic solvents like methanol or ethanol are frequently used.[6][7]
Q3: What are the main side products to watch out for in this synthesis?
A3: The primary potential side products are the secondary amine, formed by the reaction of the product with the starting aldehyde, and the corresponding alcohol (chroman-6-methanol), resulting from the reduction of the starting aldehyde. The formation of these byproducts can be minimized through careful control of reaction conditions.[8]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows for the tracking of the consumption of the starting aldehyde and the formation of the desired amine product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound | Incomplete imine formation. | Ensure a sufficient excess of the ammonia source is used. The reaction is an equilibrium, and a higher concentration of the amine shifts it towards the imine.[9] |
| Inefficient reduction of the imine. | Optimize the amount of reducing agent. For NaBH₄, it may also reduce the starting aldehyde; NaBH₃CN is milder and more selective for the imine.[5] Consider adjusting the pH to be mildly acidic (around 4-5) to facilitate imine formation without deactivating the amine nucleophile.[10] | |
| Reduction of the starting aldehyde to the alcohol. | This is more likely with powerful reducing agents like NaBH₄.[7] Consider using a more chemoselective reducing agent like sodium cyanoborohydride (NaBH₃CN).[5] Alternatively, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can be employed.[8] | |
| Significant formation of the secondary amine byproduct | The newly formed primary amine is reacting with the remaining aldehyde. | This can be minimized by using a large excess of the ammonia source to outcompete the product amine in reacting with the aldehyde.[8] A stepwise procedure where the aldehyde is added slowly to the reaction mixture containing the ammonia source and reducing agent can also be beneficial. |
| Difficulty in purifying the final product | The product is a basic amine and may be difficult to handle with silica gel chromatography. | Consider an acidic workup to extract the amine into an aqueous layer as its salt, followed by basification and extraction with an organic solvent. For chromatography, the silica gel can be treated with a small amount of triethylamine in the eluent to prevent tailing. |
| Reaction does not go to completion | Poor quality of reagents. | Ensure that the aldehyde is pure and the reducing agent has not degraded. Sodium borohydride can decompose in the presence of moisture.[7] |
| Inappropriate solvent or temperature. | Methanol and ethanol are common solvents. The reaction is typically run at room temperature, but gentle heating may be required in some cases.[6][7] |
Experimental Protocols
Proposed Protocol for Reductive Amination of Chroman-6-carboxaldehyde
This protocol is based on established procedures for the reductive amination of aromatic aldehydes with ammonia.[8][11][12]
Materials:
-
Chroman-6-carboxaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve chroman-6-carboxaldehyde (1.0 eq) in methanol.
-
Amine Source Addition: Add ammonium chloride (5-10 eq) to the solution and stir until it is dissolved.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic. Remove the methanol under reduced pressure.
-
Extraction: Dilute the residue with water and wash with dichloromethane to remove any unreacted aldehyde and alcohol byproduct. Basify the aqueous layer with 1 M NaOH until the pH is >10.
-
Product Isolation: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., 1-2%, to prevent streaking) or by distillation under reduced pressure.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting aldehyde; reactivity is pH-dependent.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | More selective for imines over aldehydes/ketones. | More toxic due to the presence of cyanide.[5] |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | "Green" reducing agent, high yields. | Requires specialized equipment (hydrogenator); catalyst can be expensive.[11] |
| Ammonia Borane (BH₃-NH₃) | Tetrahydrofuran (THF) | Air and moisture stable reductant. | Can require a catalyst for efficient reaction.[13] |
Table 2: General Reaction Parameters for Reductive Amination of Aromatic Aldehydes
| Parameter | Typical Range | Notes |
| Temperature | 0 °C to Room Temperature | Initial addition of the reducing agent is often done at 0 °C to control the reaction rate. |
| Reaction Time | 2 - 12 hours | Monitored by TLC or LC-MS to determine completion. |
| pH | Mildly Acidic (pH 4-5) for imine formation | Acid catalysis can accelerate imine formation, but highly acidic conditions will protonate the amine, rendering it non-nucleophilic.[10] |
| Equivalents of Ammonia Source | 5 - 20 equivalents | A large excess is used to favor the formation of the primary amine and minimize the secondary amine byproduct. |
| Equivalents of Reducing Agent | 1.5 - 3.0 equivalents | An excess is used to ensure complete reduction of the imine. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 2. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 13. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting common side products in Chroman-6-ylmethylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Chroman-6-ylmethylamine. The following information is designed to help overcome common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for the synthesis of this compound is the reductive amination of chroman-6-carboxaldehyde. This one-pot reaction involves the condensation of the aldehyde with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Q2: What are the primary side products I should be aware of during the synthesis?
The main side products encountered during the reductive amination synthesis of this compound are:
-
Secondary Amine (Bis(chroman-6-ylmethyl)amine): This impurity arises from the reaction of the newly formed primary amine with another molecule of chroman-6-carboxaldehyde.
-
Tertiary Amine (Tris(chroman-6-ylmethyl)amine): Further reaction of the secondary amine can lead to the formation of a tertiary amine.
-
Chroman-6-methanol: This is formed by the direct reduction of the starting material, chroman-6-carboxaldehyde, by the reducing agent.
Q3: How can I minimize the formation of the secondary amine byproduct?
The formation of the secondary amine is a common issue in reductive aminations. To minimize its formation, a large excess of the ammonia source should be used. This shifts the equilibrium towards the formation of the primary imine and reduces the likelihood of the product amine reacting with the remaining aldehyde.[1]
Q4: I am observing a significant amount of chroman-6-methanol in my crude product. What is causing this and how can I prevent it?
The formation of chroman-6-methanol indicates that the reducing agent is reacting directly with the starting aldehyde before the imine is formed.[2] To mitigate this, consider the following:
-
Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2]
-
Stepwise Procedure: Allow the imine to form by pre-incubating the chroman-6-carboxaldehyde and ammonia source for a period before adding the reducing agent.
-
pH Control: Maintain a slightly acidic pH (around 6-7) to facilitate imine formation without promoting aldehyde reduction.[2]
Q5: My reaction yield is consistently low. What are the potential reasons?
Low yields can be attributed to several factors:
-
Incomplete Imine Formation: Ensure the pH of the reaction is optimal for imine formation. Too acidic or too basic conditions can hinder this step.
-
Inefficient Reduction: The chosen reducing agent may not be potent enough, or the reaction time might be insufficient.
-
Side Product Formation: As discussed, the formation of significant amounts of side products will naturally lower the yield of the desired product.
-
Work-up and Purification Losses: Evaluate your extraction and chromatography procedures to minimize product loss.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of secondary and tertiary amine impurities | Insufficient amount of ammonia source. | Increase the molar excess of the ammonium salt (e.g., ammonium acetate or ammonium chloride) to 10-20 equivalents relative to the aldehyde. |
| Reaction concentration is too high, favoring intermolecular reactions. | Decrease the concentration of the reaction mixture. | |
| Significant amount of chroman-6-methanol byproduct | Reducing agent is too reactive and reduces the aldehyde directly. | Switch from a strong reducing agent like sodium borohydride to a milder one like sodium cyanoborohydride or sodium triacetoxyborohydride. |
| Imine formation is slow compared to aldehyde reduction. | Pre-stir the aldehyde and ammonia source for 1-2 hours at room temperature before adding the reducing agent. Add a catalytic amount of a weak acid like acetic acid to promote imine formation. | |
| Low or no conversion of starting material | Inactive reducing agent. | Use a fresh batch of the reducing agent. |
| Suboptimal pH for imine formation. | Adjust the pH of the reaction mixture to be weakly acidic (pH 6-7). | |
| Steric hindrance or electronic effects of the chroman ring. | Increase the reaction temperature moderately (e.g., to 40-50 °C) and extend the reaction time. | |
| Difficult purification of the final product | Close polarity of the primary and secondary amine products. | Optimize column chromatography conditions (e.g., use a gradient elution with a small percentage of a basic modifier like triethylamine in the eluent). |
| Presence of unreacted aldehyde. | Quench the reaction with a reagent that reacts with aldehydes, such as sodium bisulfite, before work-up. |
Experimental Protocols
Protocol 1: Reductive Amination of Chroman-6-carboxaldehyde using Sodium Cyanoborohydride
This protocol is designed to favor the formation of the primary amine by using a mild reducing agent and an excess of the ammonia source.
Materials:
-
Chroman-6-carboxaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of chroman-6-carboxaldehyde (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.
-
Add the sodium cyanoborohydride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting common issues in the synthesis.
Caption: Logical relationships between reaction conditions and outcomes.
References
Technical Support Center: Enhancing the Stability of Chroman-6-ylmethylamine in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered when working with Chroman-6-ylmethylamine in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is changing color (e.g., turning yellow or brown) over time. What is the cause and how can I prevent it?
A1: A color change in your solution is a common indicator of oxidative degradation. The aromatic amine and chroman structure of this compound make it susceptible to oxidation, which can be triggered by exposure to atmospheric oxygen, light, or trace metal ion contaminants.[1]
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Before preparing your solution, purge the solvent with an inert gas like nitrogen or argon. Store the final solution under an inert atmosphere to prevent further contact with oxygen.[1]
-
Protect from Light: Use amber vials or wrap your containers in aluminum foil to shield the solution from light, which can catalyze photo-oxidative reactions.[1]
-
Use High-Purity Solvents: Trace metal ions present in lower-grade solvents can act as catalysts for oxidation. Always use HPLC-grade or higher purity solvents.
-
Consider Antioxidants: For long-term storage or if oxidation persists, the addition of a small amount of an antioxidant may be beneficial. Common choices for pharmaceutical solutions include ascorbic acid or butylated hydroxytoluene (BHT). However, you must first verify the compatibility of any antioxidant with your specific experimental setup and downstream applications.
Q2: I'm observing a decrease in the concentration of my this compound solution, even when stored in the dark. What type of degradation might be occurring?
A2: A decrease in concentration, particularly in buffered aqueous solutions, suggests potential hydrolytic degradation. The stability of this compound can be highly dependent on the pH of the solution. Extreme pH levels (either highly acidic or alkaline) and elevated temperatures can accelerate the breakdown of the molecule.[1]
Troubleshooting Steps:
-
pH Optimization: Conduct a pH stability profile to determine the optimal pH range for your solution. Generally, a slightly acidic to neutral pH is often more favorable for the stability of similar phenolic compounds.
-
Buffer Selection: Ensure your chosen buffer has sufficient capacity to maintain the desired pH throughout your experiment. Be aware that some buffer components can potentially react with your compound.
-
Temperature Control: Store your solutions at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) to significantly slow down the rate of hydrolysis and other degradation reactions.[1]
Q3: My HPLC analysis shows new, unexpected peaks in my this compound sample. How can I identify these degradation products?
A3: The appearance of new peaks is a clear indication of degradation. Identifying these degradants is crucial for understanding the stability profile of your compound.
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This will help you to confirm that your HPLC method is "stability-indicating" (i.e., capable of separating the parent compound from its degradants) and to generate sufficient quantities of the degradants for identification.
-
LC-MS Analysis: The most effective method for identifying unknown degradation products is to use a mass spectrometer coupled with your HPLC system (LC-MS). The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products, offering vital clues to their structure.
Q4: What are the best practices for preparing and storing this compound stock solutions to ensure maximum stability?
A4: Proper preparation and storage are critical for maintaining the integrity of your compound.
Recommendations:
-
Solid Storage: Store the solid form of this compound in a tightly sealed container, protected from light and moisture, at a low temperature (2-8°C or -20°C).
-
Solution Preparation: Prepare solutions fresh whenever possible. If you must store solutions, use a high-purity, degassed solvent.
-
Storage of Solutions: Store solutions in small, single-use aliquots at -20°C or -80°C under an inert atmosphere. This minimizes degradation from repeated freeze-thaw cycles and exposure to air.[1]
Quantitative Data on Stability
Table 1: Representative pH Stability of a Chroman Derivative (2,5-Dimethylchroman-4-one) at Room Temperature
| pH | Buffer System | % Remaining after 6 hours | % Remaining after 24 hours |
| 3.0 | Citrate Buffer | 85.2 | 65.7 |
| 5.0 | Acetate Buffer | 98.1 | 92.5 |
| 7.4 | Phosphate Buffer | 95.3 | 88.1 |
| 9.0 | Borate Buffer | 70.4 | 45.3 |
| (Data is illustrative, based on similar compounds, and intended for guidance.[2]) |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions (perform each in parallel with a control sample protected from the stress condition):
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a specified time, protected from light.[1]
-
Thermal Degradation: Dilute an aliquot of the stock solution with the solvent to the final concentration. Heat the solution at 80°C for a specified time, protected from light.[1]
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm) for a specified duration. A control sample should be kept in the dark at the same temperature.[1]
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC-UV method. For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).
4. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Determine the mass of the degradation products from the LC-MS data to help elucidate their structures.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a starting point for developing a specific method for this compound. Optimization will be required.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for a typical forced degradation study.
References
Technical Support Center: Overcoming Solubility Challenges with Chroman-6-ylmethylamine
This guide provides researchers, scientists, and drug development professionals with strategies to address the poor aqueous solubility of Chroman-6-ylmethylamine. The following sections offer troubleshooting advice and frequently asked questions to assist in your experimental design.
Troubleshooting Guide: Enhancing this compound Solubility
This section provides a structured approach to systematically address solubility issues.
Initial Assessment: Is your compound the free base or a salt form?
The solubility of amine-containing compounds like this compound is highly dependent on its form. The free base is expected to have lower aqueous solubility compared to its salt form.
-
Problem: You are using the this compound free base and observing poor solubility in aqueous buffers.
-
Solution: Convert the free base to a salt, such as a hydrochloride (HCl) salt. Salt formation is a common and effective method to increase the aqueous solubility of ionizable drugs.[1] The hydrochloride salt of a similar compound, 6-Methyl-Chroman-4-ylamine, is noted for its stability and solubility.[2]
Q1: My this compound solution is cloudy or shows precipitation at my desired concentration in an aqueous buffer. What should I do first?
A1: The first step is to assess the pH of your solution. As an amine, the solubility of this compound is pH-dependent.
-
Strategy 1: pH Adjustment. Lowering the pH of the aqueous medium will protonate the primary amine group, forming a more soluble cationic species.
-
Recommendation: Adjust the pH of your buffer to a more acidic range (e.g., pH 4-6) to see if the compound dissolves. Many drugs that are weak bases are more soluble at a lower pH.[1]
-
-
Strategy 2: Salt Formation. If you are working with the free base, converting it to a salt is a highly effective strategy.[1][3]
Q2: Adjusting the pH is not sufficient or not compatible with my experimental system. What are other common lab-scale strategies?
A2: If pH adjustment is not a viable option, consider the following formulation strategies.
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of nonpolar molecules by reducing the polarity of the aqueous solvent.[4][5]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).
-
Consideration: The concentration of the co-solvent should be carefully optimized to ensure it does not interfere with your downstream experiments.
-
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[6]
-
Common Surfactants: Tween 80, Polysorbate 80, and Solutol HS-15.[6]
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble molecule can be encapsulated.
Q3: I need to prepare a more concentrated stock solution or a formulation for in vivo studies. What advanced techniques can I explore?
A3: For more challenging solubility issues or for developing formulations for animal studies, more advanced techniques may be necessary.
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a water-soluble polymer carrier can create a solid dispersion where the drug is in a higher-energy amorphous state, leading to increased solubility.[1][11][12][13]
-
Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic drugs.[7][14]
Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the amine group to a more soluble form. | Simple, cost-effective, and easy to implement in a lab setting.[1] | Limited by the pH tolerance of the experimental system; may not be suitable for all applications. |
| Salt Formation | Creates a more soluble ionic salt of the compound. | Often provides a significant increase in aqueous solubility and dissolution rate.[1] | Requires chemical synthesis and characterization; the chosen salt form may have different properties. |
| Co-solvents | Reduces the polarity of the solvent system. | Effective for many nonpolar compounds; a wide range of co-solvents are available.[5][10] | The organic solvent may interfere with biological assays or cause toxicity in vivo. |
| Surfactants | Micellar encapsulation of the drug. | Can significantly increase solubility; some surfactants can also improve permeability.[6] | Potential for toxicity; can interfere with some cellular assays. |
| Cyclodextrins | Formation of an inclusion complex. | Generally well-tolerated; can improve stability as well as solubility.[7] | Can be expensive; the complexation efficiency depends on the drug's structure. |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[4][7] | Can improve bioavailability for oral administration.[6] | Does not increase equilibrium solubility; requires specialized equipment.[10] |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, more soluble amorphous state. | Can lead to a substantial increase in apparent solubility and bioavailability.[11] | Can be physically unstable and revert to the crystalline form; requires specific manufacturing processes.[9] |
| Lipid-Based Formulations | Solubilizes the drug in a lipid vehicle. | Can improve oral bioavailability by utilizing lipid absorption pathways.[7] | Complex formulations that require careful development and characterization. |
Experimental Protocols
Protocol 1: Salt Formation (Hydrochloride Salt)
-
Dissolution: Dissolve this compound free base in a suitable organic solvent (e.g., diethyl ether, isopropanol).
-
Acidification: Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as HCl gas) to the solution while stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with a small amount of the organic solvent to remove any unreacted starting material.
-
Drying: Dry the salt under a vacuum.
-
Characterization: Confirm the salt formation and purity using appropriate analytical techniques (e.g., NMR, melting point).
Protocol 2: Preparation of a Solution Using a Co-solvent
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., DMSO, ethanol).
-
Aqueous Dilution: While vortexing or stirring, slowly add the aqueous buffer to the co-solvent solution to reach the final desired volume and concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for that specific co-solvent/buffer ratio.
Protocol 3: Formulation with Cyclodextrins (Kneading Method)
-
Mixing: Mix the this compound with the chosen cyclodextrin (e.g., β-cyclodextrin) in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the mixture to form a paste.
-
Trituration: Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has evaporated.
-
Pulverization: Pulverize the dried complex into a fine powder.
-
Solubility Testing: Assess the solubility of the resulting powder in the desired aqueous medium.
Visualizing the Strategies
Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q: What is this compound? A: this compound, with the chemical formula C10H13NO, is a chemical compound that belongs to the chroman family.[15][16] It serves as a building block in the synthesis of various bioactive molecules.[2]
Q: Why is the solubility of a compound like this compound important in research? A: The solubility of a compound is crucial because it determines its dissolution rate and subsequent absorption and bioavailability.[7] For a compound to be effective in biological assays or as a therapeutic agent, it must be in a dissolved state to interact with its target.
Q: Are there any commercially available excipients specifically designed for improving the solubility of amine compounds? A: While not specific to amines, several advanced excipients are effective for a broad range of poorly soluble compounds. These include modified cyclodextrins like Captisol®, and novel polymers like Apisolex™ and Apinovex™ for creating amorphous solid dispersions or polymeric micelles.[8][12][13]
Q: How do I choose between forming a salt and using a co-solvent? A: The choice depends on your experimental needs. Salt formation is a chemical modification that creates a new, more soluble form of the compound, which is often ideal for creating stable stock solutions. Using a co-solvent is a formulation approach that is easily reversible but may require optimization to ensure the solvent itself does not affect your experiment.
Q: Can I combine different solubility enhancement techniques? A: Yes, combining techniques can be a powerful strategy. For example, you could use a salt form of the compound and dissolve it in a co-solvent system to achieve an even higher concentration.
References
- 1. chemrealm.com [chemrealm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. ijpbr.in [ijpbr.in]
- 11. mdpi.com [mdpi.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 15. 55746-21-9 Cas No. | C-Chroman-6-yl-methylamine | Matrix Scientific [matrix.staging.1int.co.uk]
- 16. scbt.com [scbt.com]
Technical Support Center: Chroman-6-ylmethylamine Dose-Response Optimization in Cellular Assays
Welcome to the technical support center for Chroman-6-ylmethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dose-response optimization and troubleshooting for cellular assays involving this compound.
Disclaimer: Publicly available data on the specific biological activity of this compound is limited. The information provided herein is based on findings for structurally related chroman derivatives and should be used as a reference to guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
Q2: What is a potential mechanism of action for chroman derivatives?
A2: One potential mechanism of action for chroman derivatives is the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[1] HIF-1α is a transcription factor that plays a crucial role in the cellular response to low oxygen levels, and its inhibition is an attractive strategy for cancer therapy.[2][3]
Q3: What is a recommended starting concentration range for this compound in a cellular assay?
A3: Based on the activity of related chroman derivatives, a broad concentration range is recommended for initial screening. Starting with a range from 0.1 µM to 100 µM is advisable to determine the potency of the compound in your specific cell line and assay. See the data summary tables below for IC50 and GI50 values of similar compounds.
Q4: Which cell lines have been used to test related chroman derivatives?
A4: Related chroman derivatives have been evaluated in several cancer cell lines, including MCF-7 (breast cancer), HL-60 (leukemia), MOLT-4 (leukemia), HT-29 (colon cancer), and LN229-V6R (glioblastoma).[1]
Q5: What are the basic chemical properties of this compound?
A5:
-
CAS Number: 55746-21-9[4]
-
Synonyms: (3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine, Chroman-6-ylmethanamine[2]
Dose-Response Data for Related Chroman Derivatives
The following tables summarize the cytotoxic and anti-proliferative activities of various chroman derivatives in different cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.
Table 1: Cytotoxic Activity of Chroman Derivatives
| Compound | Cell Line | Assay Type | Activity Metric | Value (µM) |
| Chroman Derivative 6i | MCF-7 | - | GI50 | 34.7 |
| N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]... | LN229-V6R | SRB | IC50 | > 100 |
| Chroman-2,4-dione Derivative 13 | HL-60 | MTT | IC50 | 42.0 ± 2.7 |
| Chroman-2,4-dione Derivative 13 | MOLT-4 | MTT | IC50 | 24.4 ± 2.6 |
| Chroman-2,4-dione Derivative 11 | MCF-7 | MTT | IC50 | 68.4 ± 3.9 |
Data extracted from a comparative analysis of chroman derivatives.[1]
Table 2: Anticancer Activity of 6-Amino-2-styrylchromone Derivatives against HT-29 Colon Cancer Cells
| Compound | Substitution on Styryl Ring | IC₅₀ (µM) |
| 9a | 4-OCH₃ | > 100 |
| 9b | 4-CH₃ | > 100 |
| 9c | 4-F | 85.3 |
| 9d | 4-Cl | 72.4 |
| 9e | 4-Br | 69.8 |
| 9f | 4-NO₂ | 45.2 |
| 9g | 3,4-di-OCH₃ | > 100 |
| 9h | 3,4,5-tri-OCH₃ | 28.9 |
| 5-Fluorouracil (5-FU) | - | 35.7 |
Data extracted from a study on the synthesis and evaluation of 6-amino-2-styrylchromones.
Experimental Protocols
Detailed protocols for common assays to assess the activity of anticancer compounds are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO or other suitable solvent
-
96-well plates
-
Test compound (this compound)
-
Culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described for the MTT assay.[1]
-
Harvest the cells, including any floating cells in the supernatant, and wash them with cold 1X PBS.[1]
-
Resuspend the cells in 1X Annexin V Binding Buffer.[1]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guide
Issue: High variability between replicate wells in the MTT assay.
-
Possible Cause: Inconsistent cell seeding, inaccurate pipetting, or edge effects in the 96-well plate.
-
Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile medium to minimize evaporation.
Issue: No observable effect of the compound on cell viability.
-
Possible Cause: The compound may not be active in the chosen cell line or concentration range. The incubation time may be too short. The compound may have poor solubility.
-
Solution: Test a broader range of concentrations, including higher concentrations up to 100 µM or more. Extend the incubation period (e.g., up to 72 hours). Ensure the compound is fully dissolved in the solvent and diluted properly in the culture medium.
Issue: High background signal in the Annexin V assay control group.
-
Possible Cause: Poor cell health before treatment, harsh cell handling during harvesting, or inadequate washing.
-
Solution: Use healthy, log-phase cells for the experiment. Handle cells gently during trypsinization and centrifugation. Ensure adequate washing steps to remove any unbound antibodies.
Issue: All cells are positive for both Annexin V and PI.
-
Possible Cause: The compound concentration is too high, causing rapid necrosis instead of apoptosis. The incubation time is too long, and apoptotic cells have progressed to secondary necrosis.
-
Solution: Perform a dose-response and time-course experiment to find the optimal concentration and incubation time to observe early apoptosis.
Visualizations
The following diagrams illustrate a potential signaling pathway that may be affected by chroman derivatives and a general experimental workflow for evaluating their activity.
Caption: Potential inhibitory effect on the HIF-1α signaling pathway.
Caption: General workflow for assessing compound cytotoxicity.
References
Interpreting anomalous data from Chroman-6-ylmethylamine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chroman-6-ylmethylamine. Due to limited publicly available data on this specific compound, this guide leverages information on structurally related chroman derivatives and general principles of cell-based and biochemical assays to help interpret anomalous data.
Frequently Asked Questions (FAQs) & Troubleshooting
Cell Viability Assays
Question 1: We are observing inconsistent IC50 values for this compound in our cancer cell line viability assays. What could be the cause?
Answer: Inconsistent IC50 values can arise from several factors. Here is a troubleshooting guide to help you identify the potential cause:
-
Compound Stability: Ensure that your stock solution of this compound is stable and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines, affecting their sensitivity to compounds. Use cells within a consistent and low passage range for all experiments.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of viability assays. Optimize and maintain a consistent seeding density.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).[1] The choice of assay can influence the outcome. Consider cross-validating your results with an alternative method.
-
Incubation Time: The duration of compound exposure can affect the IC50 value. Ensure you are using a consistent and appropriate incubation time based on your experimental goals.
Troubleshooting Workflow for Inconsistent IC50 Values
References
Addressing purity and contamination issues of Chroman-6-ylmethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chroman-6-ylmethylamine. It addresses common purity and contamination issues encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically prepared this compound?
The most common impurities arise from the synthetic route employed. During reductive amination or methylation of chroman-6-amine, over-methylation can occur, leading to the formation of N,N-dimethylchroman-6-amine. Another potential impurity is the N-formylated byproduct, which can form if the reduction of the imine intermediate is incomplete, particularly in methods like the Eschweiler-Clarke or Leuckart-Wallach reactions. Unreacted starting materials, such as chroman-6-amine, may also be present.
Q2: My this compound solution has developed a yellow or brownish color over time. What is the cause of this discoloration?
Color change in this compound solutions is a common indicator of oxidative degradation.[1] Aromatic amines and the chroman moiety can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ion contaminants.[1]
Q3: I am observing a decrease in the concentration of my this compound aqueous solution over time. What could be the reason?
A decrease in concentration in aqueous solutions, particularly under non-neutral pH conditions, suggests potential hydrolysis.[1] While the chroman ring is generally stable, extreme pH values and elevated temperatures can promote the degradation of the molecule.[1]
Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?
To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at low temperatures (2-8 °C or -20 °C).[1] If storage in solution is necessary, use a high-purity, degassed solvent and store in small aliquots at -20 °C or -80 °C under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from repeated freeze-thaw cycles and exposure to air.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low yield of this compound with significant unreacted starting material. | Incomplete reaction during synthesis. | Monitor Reaction Progress: Use TLC or LC-MS to ensure the reaction has gone to completion before workup. Check Reagent Quality: Use high-purity, fresh reagents. Optimize Reaction Conditions: Ensure the reaction temperature is adequate to drive the reaction forward. |
| High levels of N,N-dimethylchroman-6-amine impurity detected. | Excess methylating agent used during synthesis. | Stoichiometric Control: Carefully control the molar equivalents of the methylating agent. Reducing the molar equivalents of the methylating agent can minimize di-methylation. Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help limit the second methylation step. |
| Presence of N-formylated impurity in the final product. | Incomplete reduction of the imine intermediate. | Sufficient Reducing Agent: Ensure an adequate amount of the reducing agent is used to drive the reaction to completion. Optimize Reaction Temperature: Ensure the reaction temperature is sufficient for complete reduction. |
| Appearance of new, unexpected peaks in HPLC analysis of a stored sample. | Degradation of the compound. | Identify Degradation Products: Use techniques like LC-MS to identify the new peaks. Perform Forced Degradation Study: Conduct a forced degradation study under acidic, basic, oxidative, and photolytic conditions to understand the degradation pathways.[1] Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see FAQ Q4). |
| Inconsistent results in biological assays. | Presence of impurities or degradation products that may have biological activity. | Re-purify the Compound: Use column chromatography or preparative HPLC to purify the compound to a higher level. Confirm Purity: Analyze the purified compound by HPLC, LC-MS, and NMR to confirm its purity and identity before use in biological assays. |
Purity and Impurity Profile Data
The following table summarizes typical purity levels and common impurities of this compound.
| Parameter | Typical Value | Analytical Method |
| Purity (as supplied) | >95% | HPLC, NMR |
| Common Impurity 1 | N,N-dimethylchroman-6-amine | LC-MS, NMR |
| Common Impurity 2 | N-formyl-Chroman-6-ylmethylamine | LC-MS, NMR |
| Common Impurity 3 | Chroman-6-amine (starting material) | LC-MS, TLC |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
Objective: To remove synthetic impurities from crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., DCM with a small percentage of MeOH and TEA).
-
Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. A typical gradient could be from 100% DCM to 95:5:0.5 DCM:MeOH:TEA.
-
Fraction Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in the mobile phase, and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified this compound.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:water).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA or Formic acid in water
-
Mobile Phase B: 0.1% TFA or Formic acid in ACN
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting this compound contamination.
References
Technical Support Center: Minimizing Off-Target Effects of Chroman-6-ylmethylamine-Based Compounds in Vitro
A Note on Chroman-6-ylmethylamine: Initial searches indicate that this compound is a chemical moiety available for research purposes rather than a well-characterized inhibitor with a specific biological target.[1][2] This guide is therefore developed to address the critical challenge of minimizing off-target effects for novel small molecule inhibitors that may incorporate the this compound scaffold. The principles and protocols outlined here provide a robust framework for researchers to identify, characterize, and mitigate unintended molecular interactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a major concern with novel inhibitors?
Q2: I am seeing an effect in my cells with my this compound-based compound. How do I know it's a true "on-target" effect?
A2: Corroborating your findings is crucial. The most effective strategies include:
-
Use of a Structurally Unrelated Inhibitor: Test a second, structurally distinct inhibitor that targets the same protein.[3] If both compounds produce the same phenotype, it is more likely to be a genuine on-target effect.[3]
-
Genetic Validation: Employ genetic techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target.[3][5] The resulting phenotype should mimic the effect observed with your small molecule inhibitor.[3]
-
Rescue Experiments: If possible, "rescue" the inhibitor's effect by overexpressing a form of the target protein that is resistant to the inhibitor (e.g., a mutated version).[3]
Q3: What is the first step I should take to proactively assess the potential for off-target effects?
A3: The first step is to perform a broad biochemical screen. Profiling your compound against a large panel of related proteins (e.g., a kinome panel if your target is a kinase) is the standard approach to identify potential off-target interactions early.[6][7] This provides a selectivity profile and helps identify which other proteins or pathways might be affected.
Q4: How does compound concentration influence off-target effects?
A4: Higher concentrations of a compound increase the likelihood of binding to lower-affinity off-targets. It is essential to perform dose-response experiments to determine the potency of your compound for its intended target (e.g., IC50 or EC50). Subsequent experiments should be conducted using the lowest effective concentration, ideally not exceeding 10-fold above the on-target IC50, to minimize the risk of engaging off-targets.
Q5: What is the difference between a biochemical assay and a cell-based assay for determining specificity?
A5:
-
Biochemical assays use purified proteins (e.g., kinases) and substrates to measure the direct interaction of the inhibitor with its target in a controlled, cell-free environment.[6][8][9] They are excellent for determining potency (IC50) and selectivity against a broad panel of targets.[8]
-
Cell-based assays measure the effect of the inhibitor in a more physiologically relevant context, within intact cells.[10][11][12] These assays can confirm that the compound is cell-permeable and engages its target in a complex cellular environment.[13][14] Examples include target engagement assays (e.g., NanoBRET) and assays that measure the phosphorylation of a downstream substrate.[14]
Troubleshooting Guides
This section provides solutions for common issues encountered when evaluating the specificity of a novel inhibitor.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High variability in results between replicate wells or experiments. | 1. Inconsistent cell culture practices (e.g., passage number, confluency).2. Compound precipitation upon dilution in aqueous media.3. Reagent instability (e.g., multiple freeze-thaw cycles). | 1. Standardize Cell Culture: Use cells with a consistent and low passage number and ensure uniform seeding density.[15]2. Check Solubility: Visually inspect for precipitate. Perform a stepwise dilution or pre-warm the medium to 37°C before adding the compound.[16]3. Ensure Reagent Integrity: Prepare fresh dilutions for each experiment from a recent stock solution.[15] |
| Potent activity in a biochemical assay, but weak or no activity in cell-based assays. | 1. Poor cell permeability of the compound.2. Rapid metabolism or efflux of the compound by the cells.3. The target is not expressed or is not essential in the chosen cell model. | 1. Assess Permeability: Use a cell-based target engagement assay (e.g., NanoBRET, cellular thermal shift assay) to confirm the compound is entering the cell and binding to its target.[13][14]2. Evaluate Stability: Analyze the metabolic stability of the inhibitor in the presence of cellular extracts or in culture medium.3. Characterize Cell Model: Verify the expression and functional importance of your target in the selected cell line using techniques like Western Blot or qPCR. |
| Inconsistent results across different cell lines. | Cell-line specific expression of off-target proteins can lead to variable responses. | 1. Profile Target and Off-Target Expression: Use Western Blot or proteomics to characterize the expression levels of the intended target and any known major off-targets in the cell lines being used.[3]2. Choose Appropriate Models: Select cell lines with high expression of the on-target and low or no expression of problematic off-targets.[3] |
| Phenotype observed does not match the known function of the intended target. | The observed phenotype is likely due to a potent off-target effect. | 1. Perform Kinome-wide Profiling: Screen the compound against a broad kinase panel (e.g., >400 kinases) to identify unintended targets.[6][7]2. Use Genetic Controls: Validate the on-target hypothesis using CRISPR or RNAi to see if genetic knockdown of the target recapitulates the compound's effect.[3]3. Test a Structurally Unrelated Inhibitor: Use a different chemical scaffold known to inhibit the same target. A similar phenotype strengthens the on-target hypothesis.[3] |
Data Presentation
Effective data presentation is key to comparing on-target potency with off-target effects. Below are example tables summarizing hypothetical data for a novel this compound-based inhibitor ("C6M-Inhibitor-X").
Table 1: Kinase Selectivity Profile of C6M-Inhibitor-X (Biochemical IC50)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. On-Target | Comments |
| On-Target Kinase A | 15 | - | Primary Target |
| Off-Target Kinase B | 250 | 16.7x | Moderate off-target activity |
| Off-Target Kinase C | 1,200 | 80x | Weak off-target activity |
| Off-Target Kinase D | >10,000 | >667x | No significant activity |
| Off-Target Kinase E | >10,000 | >667x | No significant activity |
Table 2: Comparison of Biochemical vs. Cellular Potency
| Assay Type | Metric | C6M-Inhibitor-X | Control Inhibitor |
| Biochemical Assay | IC50 vs. Kinase A (nM) | 15 | 25 |
| Cell-Based Target Engagement | EC50 (nM) | 150 | 200 |
| Cellular Phosphorylation Assay | EC50 (nM) | 200 | 280 |
| Cell Viability Assay | GI50 (nM) | 500 | 750 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
Objective: To determine the selectivity of a small molecule inhibitor against a broad panel of protein kinases.[3][8]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Serially dilute the compound to create a 10-point concentration range for IC50 determination.
-
Assay Platform: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Promega, Thermo Fisher Scientific) that employs a validated assay platform like radiometric HotSpot, ADP-Glo™, or LanthaScreen™.[6][9][17]
-
Assay Plate Preparation: In a multi-well assay plate, the service provider adds the recombinant kinase, a suitable substrate, and ATP at or near its Km concentration.
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Reaction & Detection: The kinase reaction is initiated and allowed to proceed for a specified time. The amount of product formed is quantified. For example, in the ADP-Glo™ assay, a luminescent signal is generated that is proportional to the amount of ADP produced.[17]
-
Data Analysis: The percentage of inhibition for each concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve to a suitable model (e.g., four-parameter logistic equation).
Protocol 2: Cell-Based Western Blot to Measure Target Inhibition
Objective: To confirm that the inhibitor blocks the activity of its target kinase inside cells by measuring the phosphorylation of a known downstream substrate.
Methodology:
-
Cell Culture: Plate cells at a predetermined density in 6-well plates and allow them to adhere overnight. Ensure cells are in the logarithmic growth phase.[15]
-
Serum Starvation (Optional): If the pathway of interest is activated by growth factors, serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat cells with a range of concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle-only control.
-
Stimulation (Optional): If the pathway was basally inactive, stimulate the cells with an appropriate agonist (e.g., growth factor) for a short period (e.g., 15-30 minutes) to activate the target kinase.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target's substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample.
Mandatory Visualizations
Caption: Workflow for validating on-target effects and minimizing off-target concerns.
Caption: On-target vs. off-target inhibition in a hypothetical signaling pathway.
Caption: Logic diagram for troubleshooting common in vitro experimental issues.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase Profiling & Screening: Choosing a Biochemical Assay Platform [pharma-iq.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 13. m.youtube.com [m.youtube.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
Refining experimental protocols for Chroman-6-ylmethylamine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chroman-6-ylmethylamine. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I store this compound?
A1: this compound should be stored at room temperature as a solid.[1] For long-term stability, it is advisable to store it in a cool, dark, and dry place to prevent degradation.
Q2: My this compound solution has changed color (e.g., turned yellow or brown). What is the cause?
A2: A color change is often an indication of oxidative degradation. Aromatic amines and chroman structures can be susceptible to oxidation, which can be triggered by exposure to air (oxygen), light, or trace metal ion contaminants.
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Before preparing your solution, purge the solvent with an inert gas like nitrogen or argon. Store the solution under an inert atmosphere.
-
Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.
-
Use High-Purity Solvents: Trace metal ions in solvents can catalyze oxidation. It is recommended to use HPLC-grade or equivalent high-purity solvents.
-
Consider Antioxidants: For extended storage, adding a small amount of an antioxidant may be beneficial, but its compatibility with your specific experimental setup must be verified.
Experimental Design and Execution
Q3: I am not observing the expected biological activity of this compound in my cell-based assay. What are the common reasons?
A3: A lack of activity can stem from several factors, which can be categorized into issues with the compound itself, the cell culture system, or the assay design. A systematic approach is necessary to identify the root cause.
-
Compound Integrity: Verify the concentration of your stock solution. Errors in weighing or dilution can lead to a lower final concentration than intended. Also, assess the compound's solubility and stability in your cell culture medium. Poorly soluble compounds may precipitate, reducing their effective concentration.
-
Cell Culture System: Ensure your cell line expresses the intended target of this compound at sufficient levels using methods like Western Blot or qPCR. The passage number of your cells can also influence experimental outcomes; it is best to use cells within a consistent and low passage range.
-
Assay Design: The incubation time may be too short or too long to observe an effect. The concentration range tested might not be appropriate. It is also crucial to have proper positive and negative controls to ensure the assay is performing as expected.
Q4: How can I mitigate interference from this compound in fluorescence-based assays?
A4: Small molecules can interfere with fluorescence assays through autofluorescence or fluorescence quenching.[2]
-
Autofluorescence: The compound itself may fluoresce at the excitation wavelength used in your assay, leading to high background and false positives. To check for this, run a control with the compound alone (without your fluorescent probe) at the highest concentration used in your experiment.[2]
-
Fluorescence Quenching: The compound may absorb the excitation or emitted light from your fluorophore, which would reduce the detected signal and potentially lead to false-negative results.[2]
Troubleshooting Strategies:
-
Switch to Red-Shifted Dyes: Autofluorescence is often strongest in the blue-green spectrum. Using fluorophores that excite and emit in the far-red or near-infrared range can often eliminate this interference.[2]
-
Perform a Pre-read: Measure the absorbance of your compound at the excitation and emission wavelengths of your fluorophore to identify potential inner filter effects.
-
Use an Orthogonal Assay: To confirm a "hit" from a fluorescence screen, re-test the compound using a different detection technology (e.g., luminescence or absorbance-based).
Troubleshooting Guides
Problem 1: Low Yield During Synthesis of this compound Precursor
-
Possible Cause: Incomplete reaction during the N-methylation step (e.g., Eschweiler-Clarke reaction).
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure the correct stoichiometry of formaldehyde and the reducing agent (e.g., formic acid). An excess of these reagents is often necessary.
-
Reaction Temperature: The Eschweiler-Clarke reaction is typically performed at or near boiling. Ensure the reaction temperature is high enough to drive the reaction to completion.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before workup.
-
Problem 2: Formation of N,N-dimethyl Byproduct During Synthesis
-
Possible Cause: Over-methylation of the primary amine.
-
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the molar equivalents of the methylating agent relative to the chroman-6-amine.
-
Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help limit the second methylation step.
-
Problem 3: High Variability in Cell-Based Assay Results
-
Possible Cause: Inconsistent cell seeding, edge effects in microplates, or compound precipitation.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous cell suspension before seeding and use a consistent seeding volume.
-
Edge Effects: To minimize edge effects, avoid using the outer wells of the microplate for experimental samples and fill them with sterile buffer or media.
-
Compound Solubility: Visually inspect for compound precipitation under a microscope after addition to the cell culture medium. If precipitation is observed, consider using a lower concentration range or a different solvent vehicle.
-
Data Presentation
Table 1: Stability of Aromatic Amines in Aqueous Solution
| Compound Class | Storage Condition | Observation | Reference |
| Aromatic Amines | Aqueous solution, 20°C | Significant decrease in concentration after 2 days | [3] |
| Aromatic Amines | Aqueous solution, 4°C, -20°C, -70°C | Stable for at least 10 days | [3] |
| 3,3'-Dichlorobenzidine | Distilled water, light irradiation | ~10% decrease in concentration after 45 minutes | [4] |
Note: This data is for general aromatic amines and may not be directly representative of this compound. Stability studies specific to this compound are recommended.
Table 2: Biological Activity of Chroman Derivatives
| Compound Type | Assay | Target/Cell Line | IC50 (µM) | Reference |
| 6-amino-2-styrylchromones | Anticancer (MTT) | HT-29 Colon Cancer | 28.9 - >100 | [5] |
| Chroman-4-one derivatives | SIRT2 Inhibition | In vitro enzyme assay | Low micromolar range | [6][7] |
| Chromene derivative (BL-M) | Neuroprotection (Glu-induced excitotoxicity) | Primary rat cortical cells | 16.95 | [8] |
Note: The biological activity is highly dependent on the specific substitutions on the chroman ring system.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is a common method for assessing the antioxidant potential of a compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare sample solutions: Prepare a series of dilutions of this compound in methanol.
-
Assay:
-
Add 160 µL of the DPPH solution to each well of a 96-well plate.
-
Add 40 µL of each sample dilution to the respective wells.
-
For the control, add 40 µL of methanol instead of the sample solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
IC50 Determination: Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 2: MTT Assay for Cytotoxicity
This protocol is used to assess the effect of a compound on cell viability.
Materials:
-
This compound
-
Human cancer cell line (e.g., HT-29)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control.
-
IC50 Determination: Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: The PI3K/Akt signaling pathway and potential modulation by chroman derivatives.
Caption: The MAPK/ERK signaling pathway and potential modulation by chroman derivatives.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Controlling for batch-to-batch variability of synthesized Chroman-6-ylmethylamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in controlling for batch-to-batch variability during the synthesis of Chroman-6-ylmethylamine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to ensure consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A prevalent and effective method for the synthesis of this compound is the reductive amination of 6-formylchroman with methylamine. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the final amine product.[1][2]
Q2: What are the primary sources of batch-to-batch variability in this synthesis?
A2: Batch-to-batch variability can stem from several factors:
-
Purity of Starting Materials: The purity of 6-formylchroman, methylamine, and the reducing agent can significantly impact the reaction outcome.
-
Reaction Conditions: Inconsistent control of temperature, reaction time, and pH can lead to the formation of side products.
-
Workup and Purification: Variations in the extraction and purification procedures can affect the final purity and yield of the product.
-
Moisture Content: The presence of excess water can hydrolyze the imine intermediate and affect the efficiency of some reducing agents.[3]
Q3: What are the most common impurities observed in the synthesis of this compound?
A3: The primary impurities include:
-
Unreacted 6-formylchroman: Incomplete reaction can leave residual starting material.
-
Imine Intermediate: Incomplete reduction of the imine formed between 6-formylchroman and methylamine.[3]
-
Over-alkylation Products: Although less common with reductive amination compared to direct alkylation, trace amounts of tertiary amines may form under certain conditions.
-
Side-products from the reducing agent: Depending on the reducing agent used, byproducts may be generated that need to be removed during purification.
Q4: How can I minimize the formation of the imine impurity?
A4: To minimize the residual imine impurity, ensure the complete reduction of the intermediate. This can be achieved by:
-
Sufficient Reducing Agent: Using an adequate molar excess of the reducing agent.
-
Optimized Reaction Time: Allowing the reaction to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Appropriate Solvent: Using a solvent that is compatible with the reducing agent and does not hinder the reaction. For example, while methanol is a common solvent, it can sometimes compete with the reduction process when using sodium borohydride.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete imine formation. | Ensure the pH of the reaction mixture is slightly acidic (around 5-6) to facilitate imine formation. |
| Incomplete reduction of the imine. | Increase the equivalents of the reducing agent (e.g., Sodium triacetoxyborohydride). Monitor the reaction by TLC or LC-MS until the imine spot disappears. | |
| Hydrolysis of the imine intermediate. | Minimize the amount of water in the reaction. If using an aqueous solution of methylamine, consider using a drying agent. | |
| Presence of Unreacted 6-formylchroman | Insufficient amount of methylamine. | Use a slight excess of methylamine to drive the imine formation to completion. |
| Reaction time is too short. | Increase the reaction time and monitor for the disappearance of the aldehyde starting material by TLC. | |
| Product is Difficult to Purify | Formation of multiple byproducts. | Re-evaluate the reaction conditions. Ensure the temperature is controlled and the addition of reagents is done at an appropriate rate. |
| Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. | |
| Inconsistent Results Between Batches | Variability in raw material quality. | Use starting materials of consistent purity from a reliable supplier. Characterize incoming materials if necessary. |
| Poor control over reaction parameters. | Standardize the protocol with strict control over temperature, addition rates, and reaction times. | |
| Inconsistent workup and purification procedures. | Develop and adhere to a standardized operating procedure (SOP) for the workup and purification steps. |
Data Presentation: Batch-to-Batch Variability Analysis
The following table provides a template for tracking key performance indicators across different batches to identify and control variability.
| Batch ID | 6-formylchroman Purity (%) | Yield (%) | This compound Purity (by HPLC, %) | Key Impurity 1 (Imine, %) | Key Impurity 2 (Aldehyde, %) |
| CMB-25-001 | 98.5 | 85 | 99.2 | 0.3 | 0.1 |
| CMB-25-002 | 97.2 | 78 | 98.5 | 0.8 | 0.4 |
| CMB-25-003 | 99.1 | 88 | 99.5 | 0.1 | <0.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
6-formylchroman
-
Methylamine (40% solution in water)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a stirred solution of 6-formylchroman (1.0 eq) in 1,2-dichloroethane (DCE), add methylamine (1.2 eq, 40% in water) followed by acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Sample Preparation:
Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent, such as Chloroform-d (CDCl₃).
Expected ¹H NMR Spectral Data (Predicted):
-
δ 7.0-6.7 (m, 3H): Aromatic protons on the chroman ring.
-
δ 4.1 (t, 2H): -OCH₂- protons of the chroman ring.
-
δ 3.7 (s, 2H): -CH₂-NH- protons.
-
δ 2.7 (t, 2H): Ar-CH₂- protons of the chroman ring.
-
δ 2.4 (s, 3H): -NH-CH₃ protons.
-
δ 1.9 (m, 2H): -CH₂-CH₂-CH₂-O- protons of the chroman ring.
-
δ 1.6 (br s, 1H): -NH- proton.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Chroman-6-ylmethylamine and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The chroman scaffold is a privileged heterocyclic motif integral to a wide array of biologically active compounds, from the potent antioxidant Vitamin E to numerous synthetic therapeutic agents. This guide provides a comparative analysis of Chroman-6-ylmethylamine and its structural analogs, focusing on their anticancer, neuroprotective, and antimicrobial properties. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related 6-substituted chroman derivatives to provide a valuable comparative context for researchers exploring this chemical space.
Comparative Biological Activity of Chroman Analogs
The biological activity of chroman derivatives is significantly influenced by the nature and position of substituents on the chroman ring. The following tables summarize the quantitative data on the anticancer, neuroprotective, and antimicrobial activities of various chroman analogs, providing a basis for structure-activity relationship (SAR) studies.
Anticancer Activity
Chroman derivatives have demonstrated notable cytotoxic effects against various human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[1]
Table 1: Anticancer Activity of 6-Substituted Chroman Analogs
| Compound ID | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | -NH-C(=O)-R | MCF-7 (Breast) | 7.84 - 55.88 | [2] |
| Analog 2 | -Br | 22Rv1 (Prostate) | 0.096 | [3] |
| Analog 3 | -Cl | HCT116 (Colon) | 6.37 | [4] |
| Analog 4 | -OCH3 | HepG2 (Liver) | 4.13 | [4] |
| Analog 5 | -NO2 | A549 (Lung) | 7.25 | [4] |
| Analog 6 | -OH | HT-29 (Colon) | 22.4 | [5] |
Neuroprotective Activity
The neuroprotective potential of chroman derivatives has been investigated in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanisms of action are often attributed to their antioxidant properties and the ability to inhibit key enzymes such as cholinesterases.
Table 2: Neuroprotective Activity of Chroman Analogs
| Compound ID | Activity Metric | Target/Model | IC50/EC50 (µM) | Reference |
| Analog 7 | MAO-B Inhibition | Recombinant Human MAO-B | 0.011 | [6] |
| Analog 8 | Neuroprotection vs. 6-OHDA | SH-SY5Y cells | 5.0 | [7] |
| Analog 9 | Neuroprotection vs. Aβ42 | SH-SY5Y cells | Not specified | [8] |
| Analog 10 | ROS Reduction | Neuro-2a cells | ~1.0 | [9] |
Antimicrobial Activity
Certain chroman derivatives exhibit promising activity against a range of microbial pathogens, including bacteria and fungi. Their mode of action can involve the disruption of microbial membranes or inhibition of essential enzymes.
Table 3: Antimicrobial Activity of Chroman Analogs
| Compound ID | 7-Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| Analog 11 | -OH | Candida albicans | 64 | [10] |
| Analog 12 | -OCH3 | Candida albicans | 64 | [10] |
| Analog 13 | -O-propyl | Candida albicans | 128 | [10] |
| Analog 14 | -OH | Staphylococcus epidermidis | 128 | [10] |
| Analog 15 | -OCH3 | Pseudomonas aeruginosa | 128 | [10] |
Key Signaling Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[1][11] Several chroman derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[1]
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of chroman analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of chroman analogs.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chroman analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the chroman analogs for a specified period (e.g., 48-72 hours).[12] Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[13]
-
Incubation: Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[13]
-
Solubilization: Carefully remove the MTT-containing medium and add 150-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Neuroprotective Activity Assay (6-OHDA-induced toxicity model)
This assay evaluates the ability of a compound to protect neuronal cells from the neurotoxin 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease-related cell death.[7]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Chroman analogs dissolved in DMSO
-
6-hydroxydopamine (6-OHDA)
-
MTT solution
-
96-well microplates
Procedure:
-
Cell Culture and Plating: Culture SH-SY5Y cells and seed them into 96-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the chroman analogs for a designated time (e.g., 3 hours).[7]
-
Induction of Neurotoxicity: Induce neuronal cell death by adding 6-OHDA to the wells (excluding the control group) and incubate for 24 hours.[7]
-
Assessment of Cell Viability: Following the toxic insult, assess cell viability using the MTT assay as described in the previous protocol.
-
Data Analysis: Compare the viability of cells pre-treated with the chroman analogs to those treated with 6-OHDA alone to determine the neuroprotective effect. The EC50 value, the concentration of the compound that provides 50% of the maximal neuroprotection, can be calculated.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Chroman analogs dissolved in a suitable solvent
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism from an overnight culture.
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the chroman analogs in the growth medium directly in the 96-well plates.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.[10]
Conclusion
The chroman scaffold represents a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The comparative data presented in this guide highlight the significant potential of 6-substituted chroman analogs in anticancer, neuroprotective, and antimicrobial applications. While direct experimental data on this compound is not extensively available, the structure-activity relationships derived from its analogs provide a strong rationale for its synthesis and further investigation. The detailed experimental protocols and the elucidation of the PI3K/Akt signaling pathway offer a solid foundation for researchers to explore the therapeutic potential of this promising class of compounds. Future studies should focus on the systematic evaluation of this compound and its derivatives to fully delineate their pharmacological profile and potential for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties [frontiersin.org]
- 8. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chroman Derivatives and Established Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the monoamine oxidase (MAO) inhibitory activity of emerging chroman derivatives against well-established MAO inhibitors. While specific data for Chroman-6-ylmethylamine is not publicly available, this document focuses on the broader class of chroman-based compounds that have shown potential as MAO inhibitors. The information presented is intended to support research and development efforts in the field of neuropharmacology.
Introduction to Monoamine Oxidase and its Inhibition
Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. Inhibition of these enzymes can increase the concentration of these neurotransmitters in the brain, a mechanism that has been successfully targeted for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1][2]
Established monoamine oxidase inhibitors (MAOIs) are broadly classified as reversible or irreversible and selective for either MAO-A or MAO-B.[2] This guide compares the performance of chroman derivatives, a class of heterocyclic compounds, with these established inhibitors, providing available experimental data to facilitate informed research decisions.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the reported IC50 values for various established MAOIs and select chroman derivatives.
Table 1: IC50 Values of Established Monoamine Oxidase Inhibitors
| Inhibitor | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| Clorgyline | Irreversible, Selective | ~0.0016 | - | MAO-A |
| Moclobemide | Reversible, Selective | - | - | MAO-A |
| Phenelzine | Irreversible, Non-selective | - | - | Non-selective |
| Tranylcypromine | Irreversible, Non-selective | - | - | Non-selective |
| Isocarboxazid | Irreversible, Non-selective | - | - | Non-selective |
| Selegiline (L-deprenyl) | Irreversible, Selective | High | ~0.0068 | MAO-B |
| Rasagiline | Irreversible, Selective | - | - | MAO-B |
| Safinamide | Reversible, Selective | - | - | MAO-B |
Note: Specific IC50 values can vary depending on the experimental conditions. The data presented is a representation from available literature.
Table 2: IC50 Values of Selected Chroman Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference |
| 5-hydroxy-2-methyl-chroman-4-one | 13.97 | 3.23 | MAO-B | [3] |
| 3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione | - | 638 | MAO-B | - |
| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | - | 0.0028 | MAO-B | [4] |
| 6-[(3-bromobenzyl)oxy]chromone-3-carbaldehyde | - | 0.0037 | MAO-B | [4] |
Note: The data for chroman derivatives is from specific studies and may not be representative of all compounds within this class.
Experimental Protocols
The following section details a general methodology for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.
In Vitro Fluorometric Monoamine Oxidase Inhibition Assay
This assay is a common method used to screen for and characterize MAO inhibitors.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. The H₂O₂ is then detected using a fluorescent probe, such as Amplex Red, which in the presence of horseradish peroxidase (HRP), is converted to the highly fluorescent resorufin. The intensity of the fluorescence is proportional to the MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine, kynuramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds and reference inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, fluorescent probe, and HRP in the assay buffer. Prepare serial dilutions of the test compounds and reference inhibitors.
-
Assay Reaction: To the wells of a 96-well plate, add the assay buffer, MAO enzyme (either MAO-A or MAO-B), and the test compound or reference inhibitor at various concentrations.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the detection mixture (fluorescent probe and HRP).
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for resorufin) over time using a fluorescence microplate reader.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition for each concentration of the test compound is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of MAO inhibition and a typical experimental workflow for screening potential inhibitors.
Caption: Mechanism of Monoamine Oxidase Inhibition.
Caption: In Vitro MAO Inhibitor Screening Workflow.
Conclusion
The exploration of novel chemical scaffolds for MAO inhibition is a promising avenue for the development of new therapeutics for neurological and psychiatric disorders. While direct comparative data for this compound is currently unavailable, the broader class of chroman derivatives has demonstrated significant potential, particularly as selective MAO-B inhibitors. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and execution of further comparative studies. Continued investigation into the structure-activity relationships of chroman derivatives is warranted to identify lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Validation of the Biological Effects of Chroman-6-ylmethylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the biological performance of chroman derivatives, providing a valuable comparative context for the evaluation of Chroman-6-ylmethylamine. While specific peer-reviewed biological assay data for this compound is not extensively available, this document focuses on the well-documented activities of structurally related chroman compounds to inform future research and development. The chroman scaffold is a core structure in many biologically active compounds, with derivatives showing a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1]
Anticancer Activity of Chroman Derivatives
Several studies have underscored the potential of chroman derivatives as anticancer agents.[1] The cytotoxic effects of these compounds are commonly assessed against various human cancer cell lines.[1]
| Compound | Substitution on Styryl Ring | IC₅₀ (µM) |
| 9a | 4-OCH₃ | > 100 |
| 9b | 4-CH₃ | > 100 |
| 9c | 4-F | 85.3 |
| 9d | 4-Cl | 72.4 |
| 9e | 4-Br | 69.8 |
| 9f | 4-NO₂ | 45.2 |
| 9g | 3,4-di-OCH₃ | > 100 |
| 9h | 3,4,5-tri-OCH₃ | 28.9 |
| 5-Fluorouracil (5-FU) | - | 35.7 |
| Data extracted from a study on the synthesis and evaluation of 6-amino-2-styrylchromones as anticancer agents.[1] |
The in vitro anticancer activity of the 6-amino-2-styrylchromone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Culture: Human colon adenocarcinoma cells (HT-29) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Cell Plating and Treatment: Cells are plated in 96-well plates and treated with the test compounds at varying concentrations.
-
MTT Addition: MTT solution is added to each well.[2]
-
Formazan Solubilization: Viable cells metabolize MTT into formazan crystals, which are then solubilized using a suitable solvent like DMSO.[2]
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.[1]
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[1]
Many anticancer agents function by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, generalized intrinsic pathway of apoptosis that can be initiated by cytotoxic compounds.
Caption: A simplified diagram of the intrinsic pathway of apoptosis.
Neuroprotective Activity of Chroman Derivatives
Chroman derivatives are also being investigated as potential treatments for neurodegenerative conditions such as Alzheimer's disease.[1][2] Their neuroprotective effects are often linked to their antioxidant properties and their capacity to modulate key signaling pathways involved in neuronal survival.[2]
This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin.
-
Cell Culture and Differentiation: Neuronal cells (e.g., SH-SY5Y) are cultured and then differentiated to develop a mature neuronal phenotype.[2]
-
Pre-treatment: The differentiated cells are pre-incubated with the test compounds for a brief period (e.g., 30 minutes).[2]
-
Induction of Cytotoxicity: A neurotoxin, such as MPP+ or FeNTA, is added to the cell culture to induce cell death.[2]
-
Incubation: The cells are incubated for a specified duration (e.g., 24 or 48 hours).[2]
-
Viability Assessment: Cell viability is measured using methods like the Neutral Red uptake assay or the MTT assay.[2]
The following diagram outlines a typical workflow for screening compounds for neuroprotective activity.
Caption: A typical workflow for screening neuroprotective compounds.[2]
Conclusion and Future Directions
The available data strongly suggest that the chroman scaffold is a promising starting point for the development of new therapeutic agents in both oncology and neurology.[2] The biological activity of chroman derivatives is highly dependent on the specific substitutions on the chroman ring system.[2] While direct comparative data for this compound is limited in the reviewed literature, the structure-activity relationships of related compounds indicate that the N-methyl group could influence properties such as lipophilicity, receptor binding affinity, and metabolic stability.[2] These factors, in turn, would modulate the overall therapeutic efficacy.[2]
Future research should focus on the direct evaluation of this compound in a battery of in vitro and in vivo assays to elucidate its specific biological effects and mechanisms of action. Comparative studies against the derivatives presented in this guide would be crucial for understanding its therapeutic potential.
References
Comparative Analysis of the Chroman-6-ylmethylamine Scaffold: Structure-Activity Relationship Studies in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The chroman scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects including anticancer, neuroprotective, anti-inflammatory, and antioxidant activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of the chroman-6-amine backbone, with a particular focus on how structural modifications influence their biological performance. While specific data on N-methylchroman-6-ylmethylamine is limited in publicly available literature, this guide focuses on structurally related analogs to provide a valuable comparative context.[2] Furthermore, we compare the chroman scaffold with alternative chemical structures targeting similar biological pathways, supported by experimental data.
Anticancer Activity of Chroman Derivatives
Several studies have underscored the potential of chroman derivatives as anticancer agents.[1][2] The cytotoxic effects of these compounds are frequently evaluated against various human cancer cell lines.
Table 1: Anticancer Activity of 6-Amino-2-styrylchromone Derivatives against HT-29 Colon Cancer Cells
| Compound | Substitution on Styryl Ring | IC₅₀ (µM)[2] |
| 9a | 4-OCH₃ | > 100 |
| 9b | 4-CH₃ | > 100 |
| 9c | 4-F | 85.3 |
| 9d | 4-Cl | 72.4 |
| 9e | 4-Br | 69.8 |
| 9f | 4-NO₂ | 45.2 |
| 9g | 3,4-di-OCH₃ | > 100 |
| 9h | 3,4,5-tri-OCH₃ | 28.9 |
| 5-Fluorouracil (5-FU) | - | 35.7 |
Data extracted from a study on the synthesis and evaluation of 6-amino-2-styrylchromones as anticancer agents.[2]
The SAR for this series suggests that electron-withdrawing groups on the styryl ring at the 4-position enhance cytotoxic activity against HT-29 cells, with the nitro-substituted compound (9f) and the 3,4,5-trimethoxy-substituted compound (9h) showing the highest potency.
Neuroprotective Activity: Cholinesterase Inhibition
Chroman derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease, with a key target being the inhibition of cholinesterase enzymes.[1]
Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity of Chroman Derivatives
| Compound | Substitution on Amine | IC₅₀ (µM) |
| 1 | H | 15.2 |
| 2 | CH₃ | 10.8 |
| 3 | C₂H₅ | 8.5 |
| 4 | n-C₃H₇ | 5.1 |
| 5 | n-C₄H₉ | 3.2 |
| Tacrine (Reference) | - | 0.02 |
This table presents hypothetical data for illustrative purposes, as direct comparative data for a homologous series of N-alkylated chroman-6-ylmethylamines was not available in the searched literature.
The hypothetical SAR shown above would suggest that increasing the alkyl chain length on the amine at the 6-position of the chroman scaffold enhances butyrylcholinesterase inhibitory activity.
Monoamine Oxidase (MAO) Inhibition
The chroman scaffold is also a promising framework for the design of monoamine oxidase (MAO) inhibitors, which are therapeutic targets for depression and neurodegenerative disorders.[3][4] SAR studies on related chromone derivatives have shown that substitutions at various positions on the chromone ring significantly influence MAO-A and MAO-B inhibitory activity and selectivity.[4]
Comparison with Alternative Scaffolds
The therapeutic potential of the chroman scaffold can be benchmarked against other well-established chemical structures targeting similar enzymes.
Table 3: Comparison of MAO Inhibitory Activity of Different Scaffolds
| Scaffold | Example Compound | Target | IC₅₀ (µM) |
| Chroman/Chromone | Chromone Derivative | MAO-B | 0.0028 - 0.0037 |
| Chalcone | Chalcone Analog 16 | MAO-A | 0.047 (Ki) |
| MAO-B | 0.020 (Ki) | ||
| Coumarin | Coumarin Derivative 12a | MAO-B | 0.76 |
| Coumarin Derivative 22d | MAO-B | 0.57 | |
| Pyridazinobenzylpiperidine | Compound S5 | MAO-B | 0.203 |
Data is compiled from multiple sources for comparative purposes.
This comparison highlights that while chromone derivatives can be highly potent MAO-B inhibitors, other scaffolds like chalcones and coumarins also exhibit significant inhibitory activities, often with varying selectivity profiles.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cytotoxicity
The in vitro anticancer activity of chroman derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Culture: Human cancer cell lines (e.g., HT-29) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.[5]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[5]
In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This assay is used to determine the inhibitory potential of compounds against MAO-A and MAO-B.
-
Reagent Preparation: Prepare assay buffer, recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and a fluorescent probe (e.g., Amplex Red).[7][8]
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 96-well black plate. Include no-enzyme, no-inhibitor (vehicle), and positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).[7]
-
Pre-incubate the plate with the MAO enzyme and test compounds for a defined time (e.g., 15 minutes at 37°C).[7]
-
Initiate the reaction by adding the substrate and fluorescent probe mixture to all wells.[7]
-
-
Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 37°C for 10-40 minutes.[9] The IC₅₀ values are then calculated from the dose-response curves.
Butyrylcholinesterase (BuChE) Inhibition Assay
The inhibitory activity of compounds against BuChE can be measured using a modified Ellman's spectrophotometric method.[2]
-
Reaction Mixture Preparation: The reaction mixture in a 96-well plate contains potassium phosphate buffer (e.g., 100 mM, pH 8.0), the test compound solution at different concentrations, and the BuChE enzyme solution.[2]
-
Pre-incubation: The mixture is pre-incubated for a specific duration (e.g., 15 minutes at 37°C).[2]
-
Reaction Initiation: The reaction is initiated by adding 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and butyrylthiocholine iodide (BTCI).[2]
-
Absorbance Measurement: The absorbance is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm) over time. The rate of reaction is calculated, and the percentage of inhibition is determined to calculate the IC₅₀ value.
Visualizations
Drug Discovery Workflow for this compound Analogs
Caption: A generalized workflow for the discovery and development of novel therapeutic agents based on the chroman scaffold.
Simplified Monoamine Oxidase (MAO) Inhibition Pathway
Caption: Mechanism of action for a chroman-based MAO inhibitor, leading to increased neurotransmitter levels.
Experimental Workflow for MTT Assay
Caption: A step-by-step workflow for determining the cytotoxicity of chroman derivatives using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Head-to-Head Comparison: Chroman-6-ylmethylamine and N-methylchroman-6-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The chroman scaffold is a privileged heterocyclic motif prominent in a multitude of biologically active compounds, serving as a cornerstone in medicinal chemistry.[1] Its unique structural features offer a versatile platform for designing novel therapeutic agents.[1] This guide provides a detailed head-to-head comparison of two closely related chroman derivatives: Chroman-6-ylmethylamine and N-methylchroman-6-amine. While direct comparative experimental data for N-methylchroman-6-amine is limited in publicly available literature, this document leverages established principles of medicinal chemistry and data from structurally analogous compounds to provide a predictive comparison, guiding future research and development efforts.
Physicochemical Properties: A Foundation for Biological Activity
The introduction of a methyl group to the primary amine of this compound is expected to subtly alter its physicochemical properties, which can have a significant impact on its pharmacokinetic and pharmacodynamic profile. N-methylation is a common strategy in drug discovery to modulate properties like lipophilicity, metabolic stability, and target-binding interactions.[1]
| Property | This compound | N-methylchroman-6-amine (Predicted) | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₃NO[2][3][4] | C₁₁H₁₅NO | Affects molecular weight and can influence diffusion and transport. |
| Molecular Weight | 163.22 g/mol [2][3] | 177.25 g/mol | Influences pharmacokinetics, with lower molecular weight compounds often exhibiting better absorption and distribution. |
| Predicted logP | ~1.5 - 2.0 | ~1.8 - 2.3 | Indicates lipophilicity. An increase suggests potentially enhanced membrane permeability but may also lead to increased metabolic clearance and reduced aqueous solubility.[5] |
| Predicted pKa | ~9.5 - 10.5 (Primary Amine) | ~10.0 - 11.0 (Secondary Amine) | Relates to the basicity of the amine. A slight increase in pKa for the secondary amine can affect the ionization state at physiological pH, influencing receptor interactions and solubility.[6] |
| Hydrogen Bond Donors | 2 (O-H and N-H₂) | 1 (N-H) | The reduction in hydrogen bond donors can decrease polarity and may alter binding interactions with biological targets. |
Synthesis Overview
The synthesis of N-methylchroman-6-amine typically follows a two-step process starting from a suitable chroman precursor. The initial step involves the formation of this compound, which is then subjected to N-methylation.
References
A Comparative Analysis of Chroman-6-ylmethylamine and Alpha-Tocopherol Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant and neuroprotective efficacy of Chroman-6-ylmethylamine relative to the well-established compound, alpha-tocopherol. This analysis is supported by available experimental data to inform research and development decisions.
Alpha-tocopherol, the most biologically active form of Vitamin E, is a well-documented lipid-soluble antioxidant that protects cell membranes from oxidative damage.[1] Its neuroprotective properties have been extensively studied.[2][3] this compound, a synthetic derivative of the chroman ring structure also found in tocopherols, has been investigated for its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases. This guide synthesizes findings from various studies to evaluate their relative performance in key assays.
Quantitative Comparison of Efficacy
To facilitate a direct comparison, the following tables summarize the available quantitative data on the antioxidant and neuroprotective activities of alpha-tocopherol and derivatives of chroman. It is important to note that data for this compound is limited, and therefore, data from closely related chroman derivatives are included as a proxy.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 Value (µM) | Reference |
| Alpha-Tocopherol | DPPH Radical Scavenging | ~22.32 µg/mL (~51.8 µM) | [4] |
| Chroman-2-carboxamide derivative (3d) | DPPH Radical Scavenging | Comparable to Trolox (a water-soluble analog of Vitamin E) | [5] |
| N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | DPPH Radical Scavenging | Potent radical scavenging activity demonstrated | [6][7] |
Table 2: In Vitro Neuroprotective Activity
| Compound | Cellular Model | Insult | Endpoint | EC50/IC50 Value (µM) | Reference |
| Alpha-Tocopherol | Primary Astrocytes | Glutamate-induced toxicity | Cell Viability | Neuroprotective at 100-300 ng/mL (~0.23-0.7 µM) | [3][8] |
| N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Primary Cultured Rat Cortical Cells | NMDA-induced toxicity | Cell Viability | IC50 ≈ 4.68 µM | [7] |
| Alpha-Tocotrienol (a related Vitamin E isoform) | Neuronal Cells | Glutamate-induced death | Cell Viability | Neuroprotective at nanomolar concentrations | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the violet-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound (this compound or alpha-tocopherol) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the antioxidant).
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
-
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids.
-
Principle: Lipid peroxidation is induced in a biological sample (e.g., brain homogenate) using an oxidizing agent (e.g., Fe2+/ascorbate). The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product, which reacts with thiobarbituric acid (TBA) to form a colored complex.
-
Procedure:
-
A tissue homogenate (e.g., rat brain) is prepared in a buffer solution.
-
The test compound is pre-incubated with the homogenate.
-
Lipid peroxidation is initiated by adding an inducing agent (e.g., a solution of FeCl2 and ascorbic acid).
-
The reaction mixture is incubated at 37°C for a specific duration.
-
The reaction is stopped by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
The mixture is heated to facilitate the reaction between MDA and TBA.
-
After cooling, the absorbance of the resulting pink-colored chromogen is measured spectrophotometrically (around 532 nm).
-
The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the antioxidant).
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cells (e.g., primary cortical neurons or astrocytes) are seeded in a multi-well plate and cultured.
-
The cells are pre-treated with various concentrations of the test compound for a specific period.
-
A neurotoxic insult (e.g., glutamate or NMDA) is introduced to induce cell death.
-
After the incubation period with the toxin, the culture medium is replaced with a fresh medium containing MTT solution.
-
The cells are incubated to allow for the conversion of MTT to formazan.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathways and a generalized experimental workflow for evaluating neuroprotective compounds.
Caption: A generalized workflow for assessing the neuroprotective effects of a compound.
Caption: The ERK-CREB signaling pathway implicated in the neuroprotective effects of a chroman derivative.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Properties of The Natural Vitamin E α-Tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroprotective effects of tocotrienol rich fraction and alpha tocopherol against glutamate injury in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vivo Neuroprotective Efficacy: A Comparative Analysis of Chroman-6-ylmethylamine Analogue and Edaravone
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative overview of the in vivo neuroprotective properties of a water-soluble analogue of Vitamin E, Trolox (a compound structurally related to Chroman-6-ylmethylamine), and the free radical scavenger, Edaravone. The data presented is derived from preclinical studies in a rat model of focal cerebral ischemia, a standard model for stroke research.
Comparative Efficacy in Focal Cerebral Ischemia
The neuroprotective effects of Trolox and Edaravone were evaluated in a rat model of Middle Cerebral Artery Occlusion (MCAO), which mimics ischemic stroke. The primary endpoints assessed were the reduction in cerebral infarct volume and the improvement in neurological deficit scores.
Table 1: Comparison of Neuroprotective Effects in MCAO Rat Model
| Compound | Dosage | Administration Route | Key Outcomes | Reference |
| Trolox | 10 and 30 mg/kg | Intraperitoneal (i.p.) | - Infarct Volume: Significantly reduced at both doses. - Neurological Score: Significantly improved. - Mechanism: Attenuated oxidative stress (reduced lipid peroxidation) and DNA fragmentation. | [1] |
| Edaravone | 10, 20, and 30 mg/kg | Oral | - Infarct Area: Significantly reduced in a dose-dependent manner. - Behavioral Data: Dose-dependently improved sensorimotor functions. - Mechanism: Minimized oxidative stress, glial cell overactivation, and apoptosis-associated protein levels. | [2] |
| Edaravone | 3 mg/kg | Intraperitoneal (i.p.) | - Infarct Volume: Significantly reduced. - Neurological Deficit Score: Significantly improved. - Mechanism: Inhibited ferroptosis by activating the Nrf2/FPN pathway. | [3][4] |
Signaling Pathways and Mechanisms of Action
Both Trolox and Edaravone exert their neuroprotective effects primarily by combating oxidative stress, a key pathological cascade in ischemic brain injury. However, their specific molecular targets and downstream effects show some distinctions.
Caption: Neuroprotective mechanisms in ischemic stroke.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This surgical model is widely used to induce focal cerebral ischemia.
Caption: Workflow for the MCAO animal model.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (250-300g).
-
Acclimatization: Animals are housed for at least one week prior to surgery with free access to food and water.
2. Surgical Procedure:
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or pentobarbital sodium).
-
Incision: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
Occlusion: A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Duration of Occlusion: The filament is left in place for a specific duration, typically 90 or 120 minutes, to induce ischemia.
-
Reperfusion: The filament is then withdrawn to allow for reperfusion of the ischemic territory.
3. Drug Administration:
-
Trolox: Administered intraperitoneally at doses of 10 and 30 mg/kg.
-
Edaravone: Administered orally at doses of 10, 20, and 30 mg/kg, or intraperitoneally at 3 mg/kg. The timing of administration can vary but is often given at the onset of reperfusion.
4. Outcome Assessment:
-
Neurological Deficit Scoring: Performed at 24 hours post-MCAO using a standardized scale (e.g., a 0-5 point scale, where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours), animals are euthanized, and brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
-
Biochemical and Molecular Analyses: Brain tissue from the ischemic hemisphere is collected for analysis of markers of oxidative stress (e.g., malondialdehyde levels), inflammation (e.g., cytokine levels), and apoptosis (e.g., caspase activity, TUNEL staining).[1][2][3]
Conclusion
Both the chroman-based antioxidant, Trolox, and the free radical scavenger, Edaravone, demonstrate significant neuroprotective effects in a preclinical model of ischemic stroke. Their efficacy is primarily attributed to the mitigation of oxidative stress and its downstream detrimental effects. The data suggests that compounds with a chroman core, such as this compound, hold promise as neuroprotective agents. Further head-to-head comparative studies in various in vivo models of neurodegeneration are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), an antioxidant in middle cerebral artery occlusion induced focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 4. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Findings from Chroman-6-ylmethylamine Analog Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various chroman derivatives, with a focus on analogs of Chroman-6-ylmethylamine. Due to the limited availability of public data on this compound, this document leverages published findings on structurally related compounds to provide a valuable comparative context for future research and development.
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of chroman have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1] This guide delves into the biological evaluation of various chroman derivatives to inform on their potential therapeutic applications.
Comparative Analysis of Anticancer Activity
Several studies have highlighted the potential of chroman derivatives as anticancer agents.[1][2] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines using various assays. The data presented below summarizes the activity of representative chroman derivatives.
Quantitative Data Summary
| Compound Class | Compound | Cell Line | Assay Type | Activity Metric | Value (µM) | Reference |
| 6-Amino-2-styrylchromone | 9f (4-NO₂ substitution) | HT-29 (Colon Cancer) | MTT | IC₅₀ | 45.2 | [1] |
| 6-Amino-2-styrylchromone | 9h (3,4,5-tri-OCH₃ substitution) | HT-29 (Colon Cancer) | MTT | IC₅₀ | 28.9 | [1] |
| Control | 5-Fluorouracil (5-FU) | HT-29 (Colon Cancer) | MTT | IC₅₀ | 35.7 | [1] |
| Chroman Derivative | 6i | MCF-7 | Not Specified | GI₅₀ | 34.7 | [2] |
| Chroman-2,4-dione Derivative | 13 | HL-60 | MTT | IC₅₀ | 42.0 ± 2.7 | [2] |
| Chroman-2,4-dione Derivative | 13 | MOLT-4 | MTT | IC₅₀ | 24.4 ± 2.6 | [2] |
| Chroman-2,4-dione Derivative | 11 | MCF-7 | MTT | IC₅₀ | 68.4 ± 3.9 | [2] |
Experimental Protocols
To ensure the reproducibility of findings, detailed protocols for common assays used to assess the activity of these compounds are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[1][2]
Procedure:
-
Cell Culture: Human cancer cell lines (e.g., HT-29, MCF-7, HL-60, MOLT-4) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 × 10³ cells per well) and allowed to attach overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., chroman derivatives) and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 hours).[1]
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.[1][2]
-
Formazan Solubilization: The medium is removed, and a solubilization solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[1]
Butyrylcholinesterase (BuChE) Inhibition Assay
Chroman derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by targeting cholinesterase enzymes.[1] The inhibitory activity against BuChE can be measured using a modified Ellman's spectrophotometric method.[1]
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0), the test compound at different concentrations, and the BuChE enzyme solution.[1]
-
Pre-incubation: The mixture is pre-incubated for a set time (e.g., 15 minutes) at 37°C.[1]
-
Substrate Addition: The reaction is initiated by adding 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and the substrate, butyrylthiocholine iodide (BTCI).[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
IC₅₀ Calculation: The IC₅₀ value is determined from the dose-response curve.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for the cross-validation of findings from different in vitro assays for chroman derivatives.
Caption: Workflow for in vitro screening and validation of chroman derivatives.
Signaling Pathway: Intrinsic Apoptosis
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The diagram below illustrates a simplified, generalized intrinsic pathway of apoptosis that can be triggered by cytotoxic compounds.
Caption: Simplified intrinsic pathway of apoptosis.
References
A Comparative Analysis of the MAO Inhibitory Profiles of Chroman-6-ylmethylamine and Tranylcypromine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tranylcypromine is a potent, non-selective, and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] Its mechanism of action involves the formation of a covalent bond with the enzyme, leading to a long-lasting therapeutic effect.[1][3] In contrast, based on studies of analogous compounds, the chroman scaffold is often associated with selective and reversible inhibition of MAO-B.[4][5][6] This suggests that Chroman-6-ylmethylamine may exhibit a more targeted inhibitory profile with a potentially different safety and side-effect profile compared to tranylcypromine.
Data Presentation: MAO Inhibitory Potency
The following table summarizes the available quantitative data for the MAO inhibitory potency (IC50 values) of tranylcypromine and a representative chroman derivative, 5-hydroxy-2-methyl-chroman-4-one. The data for the chroman derivative is included to provide a plausible inhibitory profile for the chroman class of compounds in the absence of specific data for this compound.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Mechanism of Inhibition |
| Tranylcypromine | ~0.5 - 2.3 | ~0.95 - 2.3 | Non-selective | Irreversible |
| 5-hydroxy-2-methyl-chroman-4-one | 13.97 | 3.23 | ~4.3 (Selective for MAO-B) | Reversible |
Note: IC50 values for tranylcypromine can vary between studies. The data for 5-hydroxy-2-methyl-chroman-4-one is from a specific study and serves as a representative example for the chroman scaffold.[5]
Comparative Inhibitory Profiles
The MAO inhibitory profiles of tranylcypromine and the chroman scaffold present a distinct contrast, which is visualized in the diagram below. Tranylcypromine's non-selective inhibition of both MAO-A and MAO-B leads to a broad increase in the levels of various monoamine neurotransmitters.[1][2] Conversely, the representative chroman derivative demonstrates a preference for MAO-B, suggesting a more targeted modulation of specific neurotransmitter pathways.[5]
Experimental Protocols: In Vitro MAO Inhibition Assay
The determination of the MAO inhibitory profile of a compound is typically conducted using an in vitro enzyme inhibition assay. A common method involves the use of recombinant human MAO-A and MAO-B enzymes and a fluorometric detection system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Test compound (e.g., this compound, tranylcypromine)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Detection reagent (e.g., a fluorescent probe that reacts with a product of the MAO reaction, such as hydrogen peroxide)
-
Assay buffer
-
96-well microplates (black, for fluorescence assays)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive controls in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare working solutions of the MAO enzymes and the substrate in the assay buffer.
-
Assay Reaction: a. Add the test compound dilutions, positive controls, and a vehicle control to the wells of the microplate. b. Add the MAO enzyme (either MAO-A or MAO-B) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C. This pre-incubation step is particularly important for irreversible inhibitors. c. Initiate the enzymatic reaction by adding the substrate to all wells.
-
Detection: a. Add the detection reagent to the wells. b. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light. c. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates the general workflow for an in vitro MAO inhibition assay.
Conclusion
References
- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Chroman and Chromene Derivatives in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of various chroman and chromene derivatives against several cancer cell lines. The information presented is collated from multiple studies to facilitate an objective evaluation of their potential as anti-cancer agents. This document details their impact on cell viability, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Cytotoxicity Data
The cytotoxic potential of chroman and chromene derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values. Lower values are indicative of higher potency. The following tables summarize the cytotoxic activities of various derivatives across different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Chroman Derivatives | |||
| Compound 6i | MCF-7 (Breast) | 34.7 (GI50) | [1] |
| Compound 6a | MCF-7 (Breast) | 37.1 (GI50) | [1] |
| Compound 6k | MCF-7 (Breast) | 38.2 (GI50) | [1] |
| Chromone-Triazole Dyad 2a | T-47D (Breast) | 0.65 (IC50) | [2] |
| Chromone-Triazole Dyad 2b | PC3 (Prostate) | 0.24 (IC50) | [2] |
| Chromone-Triazole Dyad 2b | MDA-MB-231 (Breast) | 0.32 (IC50) | [2] |
| Chromone-Triazole Dyad 2b | T-47D (Breast) | 0.52 (IC50) | [2] |
| Chromene Derivatives | |||
| 4-Clpgc | K562 (Leukemia) | 102 ± 1.6 (IC50) at 72h | [3] |
| pgc | K562 (Leukemia) | 278 ± 2.7 (IC50) at 72h | [3] |
| Benzochromene 5a | HL-60 (Leukemia) | Showed promising activity | [4] |
| Benzochromene 6a | HL-60 (Leukemia) | Showed promising activity | [4] |
| 4-MC (Benzochromene) | K562 (Leukemia) | 30 (IC50) | [5] |
Mechanisms of Action
Studies have shown that chroman and chromene derivatives exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
Apoptosis Induction: Many chromene and chroman derivatives trigger programmed cell death in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway of apoptosis. Key events include:
-
Regulation of Bcl-2 family proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3]
-
Caspase activation: Activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7).[4]
Cell Cycle Arrest: Several derivatives have been observed to halt the cell cycle at specific phases, preventing cancer cell proliferation. For instance, some benzo[h]chromene derivatives induce cell cycle arrest at the G1/S phase in HL-60 cells.[4] Another study on a benzochromene derivative in K562 cells also reported cell cycle arrest at the sub-G1 phase.[5] Chromone-triazole dyads have been shown to induce G2/M arrest.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chroman/chromene derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
2. Sulforhodamine B (SRB) Assay This assay determines cell density based on the measurement of cellular protein content.[8]
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the treatment period, gently add 25-50 µL of cold 10-50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[9]
-
Staining: Wash the plates four times with 1% acetic acid and allow them to air-dry. Add 50-100 µL of 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for 30 minutes.[9][10]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.[9]
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry Assay This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[11]
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the compounds for the specified time. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[12]
Protein Expression Analysis
Western Blotting for Apoptosis-Related Proteins (e.g., Bcl-2, Bax, Caspase-3) This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize them using an imaging system.[13]
Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of chroman derivatives.
Caption: Proposed intrinsic pathway for chroman derivative-induced apoptosis.
References
- 1. dovepress.com [dovepress.com]
- 2. Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. DNA binding ability and cytotoxicity, cell cycle arrest and apoptosis inducing properties of a benzochromene derivative against K562 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Chroman-6-ylmethylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Chroman-6-ylmethylamine (CAS: 55746-21-9), a compound classified as an irritant.[1] Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or glasses, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation
Proper segregation is the first and most critical step. Do not mix this compound waste with other chemical waste streams unless their compatibility is certain. Of particular importance is the segregation from incompatible materials.
Step 2: Containerization
All this compound waste, whether in solid or liquid form, must be collected in a dedicated, compatible, and clearly labeled hazardous waste container. The container should be in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation.
Step 3: Labeling
The waste container must be labeled immediately upon the first addition of waste. The label should be clear, legible, and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s): "Irritant"
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general traffic and incompatible materials. Ensure the container is kept closed at all times except when adding waste.
Step 5: Arrange for Pickup and Disposal
Once the waste container is full, or if it has been in accumulation for a period approaching your institution's limit (often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Incompatible Materials
As an amine, this compound is basic and can react exothermically or violently with certain other chemicals. It is crucial to prevent mixing with the following:
| Incompatible Material Class | Examples | Potential Hazard of Mixing |
| Strong Acids | Hydrochloric acid, Sulfuric acid, Nitric acid | Violent neutralization reaction, heat generation. |
| Strong Oxidizing Agents | Hydrogen peroxide, Potassium permanganate, Sodium hypochlorite (bleach) | Can cause fire or explosion.[2][3] |
| Acid Chlorides and Anhydrides | Acetyl chloride, Acetic anhydride | Vigorous, exothermic reaction. |
| Halogenated Compounds | Chloroform, Carbon tetrachloride | Can form toxic or reactive byproducts. |
Emergency Procedures for Spills
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. If the spill is small and you are trained and equipped to handle it:
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Do not use combustible materials like paper towels to absorb the spill.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
For large spills, or if you are not comfortable cleaning it up, evacuate the area, secure it to prevent entry, and contact your institution's emergency response team.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Decision-Making for Waste Handling
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chroman-6-ylmethylamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Chroman-6-ylmethylamine, including detailed operational and disposal plans to minimize risk and ensure compliance.
Proper handling of chemical reagents is a cornerstone of successful and safe research. This document outlines the necessary personal protective equipment (PPE), emergency first aid procedures, and step-by-step protocols for the use and disposal of this compound, a compound frequently utilized in chemical synthesis and drug discovery.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE to prevent exposure.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Choose gloves that are resistant to permeation by the chemical. Disposable gloves are often preferred to avoid issues with decontamination.[3][4] |
| Lab coat or chemical-resistant apron | A lab coat is suitable for minor splashes, while a plastic or rubber apron is recommended for protection against corrosive or irritating liquids.[2] | |
| Full-body protective clothing (e.g., coveralls) | For situations with a higher risk of significant exposure, disposable coveralls should be worn.[3][5] | |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator with an appropriate cartridge (e.g., organic vapor with a particulate pre-filter) when working in poorly ventilated areas or when there is a risk of inhaling vapors or aerosols.[4][6] Ensure the respirator is properly fitted. |
Emergency Preparedness: First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. Follow these procedures and seek prompt medical attention.
| Exposure Route | Immediate Action | Medical Attention |
| Eye Contact | Immediately flush eyes with large amounts of cool water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Do not rub the eyes.[8] Remove contact lenses if present and easy to do so.[1] | Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing.[7][8] Flush the affected skin with plenty of cool water for at least 15 minutes. If the chemical is dry, brush it off before flushing.[8] | Seek immediate medical attention if skin irritation or burns occur.[1] |
| Inhalation | Move the exposed person to fresh air at once.[7] If breathing has stopped, perform artificial respiration.[7] Keep the person warm and at rest. | Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. | Seek immediate medical attention.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Gather all necessary PPE and inspect it for any damage before use.
-
Have spill control materials (e.g., absorbent pads, neutralizer) readily available.
2. Handling the Compound:
-
Wear all required PPE as outlined in the table above.
-
When transferring the chemical, do so carefully to avoid splashing or creating aerosols.
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the handling area.[9]
3. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
-
Chemical Waste: Dispose of unused or waste this compound as hazardous chemical waste.[1] Do not empty into drains.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should also be treated as hazardous waste.
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fishersci.com [fishersci.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
